(R,R)-Lrrk2-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H26N6O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2R)-2-[1-[6-[(3R)-3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]pyrimidin-4-yl]indazol-6-yl]spiro[2.2]pentane-2-carbonitrile |
InChI |
InChI=1S/C24H26N6O/c1-22(2,31)18-5-8-29(12-18)20-10-21(27-15-26-20)30-19-9-17(4-3-16(19)11-28-30)24(14-25)13-23(24)6-7-23/h3-4,9-11,15,18,31H,5-8,12-13H2,1-2H3/t18-,24+/m1/s1 |
InChI Key |
JCQABEJXHUSDMF-KOSHJBKYSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)[C@]5(CC56CC6)C#N)C=N3)O |
Canonical SMILES |
CC(C)(C1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)C5(CC56CC6)C#N)C=N3)O |
Origin of Product |
United States |
Foundational & Exploratory
(R,R)-Lrrk2-IN-7: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the study of neurodegenerative diseases, particularly Parkinson's Disease (PD). Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD, often leading to a hyperactive kinase function. This gain-of-function is believed to drive the pathogenic cascade, making the development of potent and selective LRRK2 kinase inhibitors a primary focus for therapeutic intervention. (R,R)-Lrrk2-IN-7 is an isomer of the potent, selective, and CNS-penetrant LRRK2 kinase inhibitor, LRRK2-IN-7. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Kinase Inhibition
This compound, like its related compounds, functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP pocket, it blocks the transfer of phosphate from ATP to LRRK2 substrates, thereby attenuating the downstream signaling events that contribute to cellular dysfunction and neurodegeneration. The most common pathogenic mutation, G2019S, which is located in the kinase domain, enhances this catalytic activity, making inhibitors like LRRK2-IN-7 particularly relevant for disease modification.
Data Presentation: Inhibitor Potency
The potency of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC50 values for LRRK2-IN-7 and other key LRRK2 inhibitors against both wild-type (WT) and the common G2019S mutant form of the LRRK2 protein.
| Compound | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | Assay Type | Reference |
| LRRK2-IN-7 * | - | 0.9 | Biochemical | [1] |
| LRRK2-IN-1 | 13 | 6 | Biochemical | [2] |
| MLi-2 | - | 0.76 | Biochemical | [1] |
| PF-06447475 | 3 | 11 | Biochemical | [1] |
| CZC-54252 | 1.28 | 1.85 | Biochemical | [1] |
Note: The IC50 value for LRRK2-IN-7 is for the racemic mixture. This compound is an isomer of this compound.[1]
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein that integrates into several cellular signaling cascades. A key pathway involves its interaction with and phosphorylation of a subset of Rab GTPases, which are master regulators of vesicular trafficking. Pathogenic mutations in LRRK2 enhance the phosphorylation of these substrates, leading to disruptions in cellular processes such as endolysosomal function and trafficking.
Caption: LRRK2 activation and signaling cascade via Rab GTPase phosphorylation.
The pathway begins with the recruitment of LRRK2 to organellar membranes, such as the Golgi apparatus and lysosomes, by Rab29.[3] This interaction promotes the activation of LRRK2's kinase domain. Activated LRRK2 then phosphorylates a subset of other Rab GTPases, including Rab8 and Rab10.[4][5] This phosphorylation event is a critical control point; it can alter the ability of Rab proteins to interact with their regulatory proteins, such as GDP dissociation inhibitors (GDI), effectively locking them on the membrane and disrupting their normal function in vesicle transport.[2] This disruption is linked to several pathological cellular phenotypes.[2][5] this compound directly inhibits the active LRRK2, preventing the phosphorylation of Rab substrates and mitigating these downstream effects. The phosphorylation status of Rabs is dynamically regulated, with phosphatases like PPM1H counteracting LRRK2 activity.[3]
Experimental Protocols
The characterization of LRRK2 inhibitors like this compound involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to quantify the binding of an inhibitor to the LRRK2 kinase domain.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the LRRK2 kinase domain by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs. An unlabeled inhibitor competes with the tracer for the ATP binding site, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A (specific composition provided by the manufacturer).
-
Serially dilute the test compound, such as this compound, in DMSO to create a concentration gradient (e.g., starting from 1 mM). Further dilute these into the Kinase Buffer.
-
Prepare a solution of LRRK2 protein (e.g., G2019S mutant) and Eu-anti-tag antibody in Kinase Buffer.
-
Prepare a solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the LRRK2 kinase/antibody mixture to all wells.
-
Initiate the reaction by adding 5 µL of the tracer solution to all wells.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
(Protocol adapted from Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay for LRRK2 overview).[6]
Cellular Target Engagement Assay (pS935 LRRK2 Assay)
This assay quantifies the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of a specific serine residue on LRRK2 itself. Inhibition of LRRK2's catalytic activity leads to dephosphorylation at Ser910 and Ser935.[2]
Principle: Cells overexpressing LRRK2 are treated with the inhibitor. Following treatment, cell lysates are analyzed to quantify the levels of LRRK2 phosphorylated at Serine 935 (pS935) relative to the total LRRK2 protein levels. A reduction in the pS935/total LRRK2 ratio indicates target engagement and inhibition.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate human embryonic kidney (HEK293) cells or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
Transfect cells with a vector expressing tagged LRRK2 (WT or G2019S).
-
Allow cells to grow for 24-48 hours post-transfection.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 90 minutes). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
Detection (Western Blot or TR-FRET):
-
For Western Blot:
-
Separate lysate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for pS935-LRRK2 and total LRRK2.
-
Incubate with appropriate secondary antibodies and visualize the bands using chemiluminescence.
-
Quantify band intensity using densitometry.
-
-
For TR-FRET (e.g., HTRF® assay):
-
Add cell lysates to a microplate.
-
Add a pair of detection antibodies: one targeting total LRRK2 labeled with a FRET donor (e.g., Eu3+-cryptate) and another targeting pS935-LRRK2 labeled with a FRET acceptor (e.g., d2).
-
Incubate to allow antibody binding.
-
Read the plate on a TR-FRET enabled reader and calculate the signal ratio.
-
-
-
Data Analysis:
-
Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each sample.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the cellular IC50 value.
-
(Protocol principles derived from multiple sources describing LRRK2 cellular assays).[2][7]
LRRK2 Inhibitor Characterization Workflow
The discovery and validation of a LRRK2 inhibitor follows a structured workflow, progressing from initial screening to detailed cellular and in vivo characterization.
Caption: A typical workflow for the characterization of LRRK2 kinase inhibitors.
The process begins with a high-throughput screen to identify initial "hit" compounds.[4][8] These hits are then confirmed and their potency determined in primary biochemical assays.[1] Promising compounds are profiled against a large panel of other kinases to ensure selectivity, a critical step to minimize off-target effects.[1] Further in vitro validation confirms the binding affinity and mode of action.[9] The workflow then moves to cell-based models to assess the compound's ability to inhibit LRRK2 in a physiological context and to evaluate potential cytotoxicity.[2] Finally, lead candidates advance to preclinical studies in animal models to evaluate their pharmacokinetic and pharmacodynamic properties, and ultimately, their efficacy in a disease-relevant model.[1]
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pathological characterization of Lrrk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of LRRK2 inhibitors by using an ensemble of virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural binding site comparisons reveal Crizotinib as a novel LRRK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
(R,R)-Lrrk2-IN-7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of (R,R)-Lrrk2-IN-7, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document is intended to serve as a valuable resource for researchers in the fields of neurodegenerative disease, kinase biology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a stereoisomer of Lrrk2-IN-7. Its specific stereochemistry is crucial for its biological activity.
Chemical Structure:
-
IUPAC Name: 4-(6-((R)-4-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)pyrimidin-4-yl)-1-((1s,4s)-4-cyanocyclohexyl)-1H-indazole-6-carbonitrile
-
CAS Number: 2307277-93-4[1]
-
SMILES: CC(C)(O)[C@@H]1CCN(C1)c2ncc(nc2)-c3cc4c(cn3)c(cc(c4)C#N)C#N
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C24H26N6O | [2] |
| Molecular Weight | 414.50 g/mol | |
| Solubility | DMSO: 100 mg/mL (241.25 mM) | [3] |
Pharmacological Properties
This compound is a highly potent and selective inhibitor of LRRK2 kinase activity, demonstrating significant potential for in vitro and in vivo studies.
In Vitro Activity:
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (LRRK2) | 0.9 nM | [3][4] | |
| BCRP IC50 | 0.12 µM | Human | [3][4] |
In Vivo Activity:
| Parameter | Value | Species | Conditions | Reference |
| EC50 (pS935 LRRK2 reduction) | 0.18 nM | Rat (brain striatum) | Acute (2 h) PK/PD study | [3] |
| Tolerability | No significant histopathology up to 100 mg/kg once a day | Rat | 7-day dose limiting toxicity study | [3][4] |
| AUCtot (at 100 mg/kg) | 330 µM·h | Rat | 7-day dose limiting toxicity study | [3][4] |
Selectivity:
This compound exhibits over 1000-fold selectivity for LRRK2 compared to a broad panel of other kinases, ion channels, and CYP enzymes.[3][4]
Signaling Pathways
LRRK2 is a complex, multi-domain protein that functions as a serine/threonine kinase and a GTPase. Its signaling network is intricate and implicated in various cellular processes. Inhibition of LRRK2 kinase activity by compounds like this compound is a key therapeutic strategy being explored for Parkinson's disease.
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
In Vitro LRRK2 Kinase Assay (Radiometric)
This protocol describes a standard method for measuring the kinase activity of recombinant LRRK2 in vitro using a radioactive isotope.
Materials:
-
Recombinant LRRK2 protein (e.g., GST-tagged)
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-glycerophosphate)
-
ATP solution (10 mM)
-
MgCl2 solution (20 mM)
-
[γ-³²P]ATP
-
This compound or other inhibitors dissolved in DMSO
-
5x Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the recombinant LRRK2 protein in kinase assay buffer.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture. The final DMSO concentration should not exceed 1%.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP, MgCl2, MBP, and [γ-³²P]ATP. A typical final concentration is 100 µM ATP.
-
Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.[5]
-
Stop the reaction by adding 5x Laemmli sample buffer.[5]
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of ³²P into MBP and LRRK2 (autophosphorylation) using a phosphorimager.
-
Calculate the percentage of inhibition relative to the DMSO control to determine the IC50 value.
Cellular Assay for LRRK2 pS935 Inhibition
This protocol outlines a method to assess the cellular potency of LRRK2 inhibitors by measuring the phosphorylation of LRRK2 at serine 935 (pS935), a widely used biomarker for LRRK2 kinase activity in cells.
Materials:
-
HEK293 cells or other suitable cell line overexpressing LRRK2
-
Cell culture medium and supplements
-
This compound or other inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-pS935-LRRK2 and anti-total-LRRK2
-
Secondary antibodies (HRP-conjugated)
-
Western blot apparatus and reagents
-
Chemiluminescence detection system
Procedure:
-
Plate the LRRK2-overexpressing cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare samples for western blotting by adding Laemmli sample buffer and boiling.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against pS935-LRRK2 and total-LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities for pS935-LRRK2 and total-LRRK2.
-
Normalize the pS935 signal to the total LRRK2 signal for each sample.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the cellular IC50 value.
In Vivo Pharmacodynamic Study in Rodents
This protocol provides a general framework for evaluating the in vivo efficacy of an LRRK2 inhibitor by measuring the reduction of pS935 LRRK2 in rodent brain tissue.
Materials:
-
This compound or other inhibitors formulated for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline)[3]
-
Rodents (e.g., rats or mice)
-
Oral gavage needles or other appropriate dosing equipment
-
Anesthesia and surgical tools for tissue collection
-
Homogenization buffer with protease and phosphatase inhibitors
-
Equipment for tissue homogenization (e.g., dounce homogenizer or bead beater)
-
Western blot or ELISA reagents for pS935 and total LRRK2 detection
Procedure:
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Prepare the dosing formulation of this compound at the desired concentration. A common vehicle can be prepared by mixing DMSO, PEG300, Tween-80, and saline.[3]
-
Administer the inhibitor or vehicle control to the animals via the desired route (e.g., oral gavage).
-
At a specified time point after dosing (e.g., 2 hours for an acute study), euthanize the animals.[3]
-
Rapidly dissect the brain and isolate the region of interest (e.g., striatum).
-
Immediately snap-freeze the tissue in liquid nitrogen or proceed with homogenization.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Clarify the homogenate by centrifugation to obtain the protein lysate.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of pS935-LRRK2 and total-LRRK2 in the lysates using western blotting or a quantitative immunoassay (e.g., ELISA).
-
Normalize the pS935 signal to the total LRRK2 signal for each animal.
-
Compare the pS935/total LRRK2 ratio in the inhibitor-treated group to the vehicle-treated group to determine the in vivo target engagement.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel LRRK2 inhibitor.
Caption: Preclinical Workflow for LRRK2 Inhibitor Development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent LRRK2 inhibitors by ensemble virtual screening strategy and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (R,R)-LRRK2-IN-7_TargetMol [targetmol.com]
- 5. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to LRRK2 Inhibition in Neuroscience: A Profile of MLi-2
Disclaimer: Initial searches for the compound "(R,R)-Lrrk2-IN-7" did not yield specific information in the public domain. It is possible that this is an internal designation, a novel compound not yet described in published literature, or a typographical error. This guide will therefore focus on a well-characterized, potent, and selective LRRK2 inhibitor, MLi-2 , as a representative tool compound for studying the role of LRRK2 in neuroscience. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of LRRK2 kinase inhibitors.
Introduction to LRRK2 and Its Inhibition
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neuroscience, primarily due to its strong genetic linkage to Parkinson's disease (PD).[1][2][3] Mutations in the LRRK2 gene are the most common cause of both familial and sporadic forms of PD.[1][2] Many of these pathogenic mutations, most notably G2019S, lead to a hyperactive kinase state, suggesting that inhibition of LRRK2's kinase activity could be a viable therapeutic strategy.[1][2] LRRK2 inhibitors are therefore crucial research tools for elucidating the physiological and pathological functions of this complex enzyme and for developing potential disease-modifying therapies for PD and other neurodegenerative disorders.
MLi-2 is a potent, selective, and brain-penetrant LRRK2 kinase inhibitor that has been extensively characterized in both in vitro and in vivo models.[1][2][3][4][5][6] Its favorable pharmacological properties make it an excellent tool compound for investigating the downstream consequences of LRRK2 inhibition in the central nervous system.
Mechanism of Action of MLi-2
MLi-2 acts as a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.[7] This competitive inhibition prevents the transfer of a phosphate group from ATP to LRRK2 substrates, thereby blocking its catalytic activity. The primary downstream effect of LRRK2 inhibition by MLi-2 is the dephosphorylation of its substrates.
One of the most well-validated substrates of LRRK2 is a subset of Rab GTPases, with Rab10 being a prominent member.[8] LRRK2 phosphorylates Rab10 at the Threonine 73 (T73) residue within its effector-binding domain. This phosphorylation event is a critical readout of LRRK2 kinase activity in cellular and in vivo systems. Treatment with MLi-2 leads to a rapid and dose-dependent decrease in the phosphorylation of Rab10 at T73.[8][9]
Furthermore, LRRK2 undergoes autophosphorylation at several sites, including Serine 1292 (S1292), which is considered a marker of its kinase activity.[10][11] While not a direct autophosphorylation site, the phosphorylation of Serine 935 (S935) is also widely used as a reliable biomarker of LRRK2 kinase activity, as its phosphorylation is dependent on overall kinase function.[11][12] MLi-2 treatment effectively reduces the phosphorylation of both S1292 and S935, providing further evidence of its potent inhibitory action.[1][9][12][13]
Quantitative Data for MLi-2
The potency and selectivity of MLi-2 have been quantified across various assays. The following table summarizes key quantitative data for this inhibitor.
| Assay Type | Target | Parameter | Value (nM) | Reference |
| In Vitro Kinase Assay | Purified LRRK2 | IC50 | 0.76 | [1][2][4][5][6] |
| Cellular Assay (pSer935) | LRRK2 in cells | IC50 | 1.4 | [1][2][5][6] |
| Radioligand Binding Assay | LRRK2 | IC50 | 3.4 | [1][2][5][6] |
| Cellular Assay (pSer1292) | Wild-Type LRRK2 in LUHMES cells | IC50 | 21.2 pM | [9] |
| Cellular Assay (pSer1292) | G2019S LRRK2 in LUHMES cells | IC50 | 1.45 | [9] |
| Cellular Assay (pThr73 Rab10) | Wild-Type LRRK2 in LUHMES cells | IC50 | 0.78 | [9] |
| Cellular Assay (pThr73 Rab10) | G2019S LRRK2 in LUHMES cells | IC50 | 2.31 | [9] |
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway
The following diagram illustrates the central role of LRRK2 in phosphorylating Rab GTPases and how this is blocked by MLi-2.
References
- 1. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MLi-2 | LRRK2 | TargetMol [targetmol.com]
- 7. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interrogating Parkinson's disease LRRK2 kinase pathway activity by assessing Rab10 phosphorylation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 12. LRRK2 inhibition does not impart protection from α-synuclein pathology and neuron death in non-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of (R,R)-Lrrk2-IN-7: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide details the discovery and development of (R,R)-Lrrk2-IN-7, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making its kinase activity a prime therapeutic target. This compound, also referred to as compound 25 in its primary publication, emerged from a focused drug discovery program aimed at developing brain-penetrant LRRK2 inhibitors with potential for disease modification in Parkinson's disease.
Data Presentation
The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic properties.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Biochemical Kinase Assay | LRRK2 (Wild-Type) | 0.9 |
| Cellular Assay (pS935 LRRK2) | LRRK2 G2019S (SH-SY5Y cells) | 0.3 |
| Cellular Assay (pS935 LRRK2) | Human PBMCs | 2.6 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| LRRK2 | >99 |
| Over 400 other kinases | >1000-fold selectivity |
Table 3: In Vivo Pharmacokinetics and Pharmacodynamics of this compound
| Species | Parameter | Value |
| Rat | Brain Penetration (AUCbrain/AUCplasma) | Good |
| Rat | In vivo Efficacy (pS935 LRRK2 inhibition in brain striatum) | EC50 = 0.18 nM |
| Rat | 7-day Dose Limiting Toxicity Study | Tolerated up to 100 mg/kg/day |
Experimental Protocols
Detailed methodologies for the key experiments in the discovery and development of this compound are provided below.
LRRK2 Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This assay quantifies the ability of a compound to inhibit LRRK2 kinase activity by measuring the phosphorylation of a fluorescently labeled peptide substrate.
Materials:
-
Recombinant human LRRK2 (Wild-Type)
-
LanthaScreen™ Tb-anti-pLRRKtide antibody
-
GFP-LRRKtide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing LRRK2 enzyme and GFP-LRRKtide substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer to each well.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Stop the reaction by adding 10 µL of a solution containing Tb-anti-pLRRKtide antibody in TR-FRET dilution buffer.
-
Incubate for 30 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 490 nm with excitation at 340 nm.
-
Calculate the emission ratio (520/490) and plot the results against the compound concentration to determine the IC50 value.
Cellular LRRK2 pS935 Inhibition Assay (Western Blot)
This assay measures the inhibition of LRRK2 autophosphorylation at serine 935 in a cellular context, which serves as a biomarker for LRRK2 kinase activity.
Materials:
-
SH-SY5Y cells stably overexpressing LRRK2 (e.g., G2019S mutant)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (or other test compounds)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate SH-SY5Y-LRRK2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pS935-LRRK2 and anti-total LRRK2, and loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal. Plot the normalized values against the compound concentration to determine the cellular IC50.
Rat Brain Pharmacodynamic (PD) Assay
This in vivo assay assesses the ability of this compound to inhibit LRRK2 kinase activity in the brain of a living organism.
Materials:
-
Sprague-Dawley rats
-
This compound formulated for oral administration
-
Anesthesia
-
Dissection tools
-
Homogenization buffer (e.g., lysis buffer with protease and phosphatase inhibitors)
-
Western blot or ELISA materials for pS935-LRRK2 and total LRRK2 detection
Procedure:
-
Dose rats orally with this compound at various concentrations or with the vehicle control.
-
At a specified time point post-dosing (e.g., 2 hours), euthanize the rats and dissect the striatum from the brain.
-
Homogenize the striatal tissue in ice-cold homogenization buffer.
-
Clarify the homogenates by centrifugation and determine the protein concentration of the supernatants.
-
Analyze the levels of pS935-LRRK2 and total LRRK2 in the brain homogenates using either Western blotting (as described above) or a sensitive ELISA.
-
Calculate the percentage of pS935-LRRK2 inhibition for each dose group relative to the vehicle-treated group.
-
Plot the percent inhibition against the plasma or brain concentration of this compound to determine the in vivo EC50.
Mandatory Visualizations
LRRK2 Signaling Pathway
The following diagram illustrates the central role of LRRK2 in phosphorylating Rab GTPases and the mechanism of its inhibition.
Caption: LRRK2 signaling pathway and inhibition by this compound.
This compound Discovery and Development Workflow
This diagram outlines the logical progression of experiments and decision points in the discovery and development of this compound.
LRRK2 Protein Kinase Function in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] A significant body of evidence points to the kinase activity of the LRRK2 protein as a central driver of pathology.[3][4] Pathogenic mutations, most notably G2019S, are considered "gain-of-function," leading to abnormally elevated kinase activity.[1][2][5] This hyperactivation is believed to trigger a cascade of downstream cellular events, including disruption of vesicular trafficking, autophagy, and lysosomal function, ultimately contributing to the neurodegeneration characteristic of PD.[1][6][7] Consequently, LRRK2 kinase has emerged as a promising therapeutic target for the development of disease-modifying therapies for Parkinson's disease.[3][4][8] This guide provides an in-depth technical overview of the LRRK2 protein kinase function, its role in PD, key experimental methodologies, and associated signaling pathways.
LRRK2 Kinase Activity and Pathogenic Mutations
The LRRK2 protein is a large, multi-domain protein that includes a serine/threonine kinase domain.[9][10] The kinase activity of LRRK2 is tightly regulated under normal physiological conditions. However, several mutations linked to PD have been shown to increase this activity. The most prevalent of these is the G2019S mutation, located within the kinase domain, which can increase kinase activity by 2- to 5-fold.[5] Other pathogenic mutations, such as those in the ROC-COR domains (e.g., R1441C/G/H, Y1699C), also lead to increased kinase activity, albeit through different mechanisms that likely involve alterations in GTP binding and hydrolysis.[2] This "gain-of-function" is a critical aspect of LRRK2-mediated pathology, and inhibiting this enhanced kinase activity is the primary goal of many therapeutic strategies currently in development.[4][6][8][11]
Quantitative Analysis of LRRK2 Kinase Activity with Pathogenic Mutations
The following table summarizes the reported effects of common PD-associated LRRK2 mutations on its kinase activity.
| Mutation | Location | Effect on Kinase Activity | Fold Increase (approx.) | References |
| G2019S | Kinase Domain | Increased | 2-5x | [5][12] |
| I2020T | Kinase Domain | Increased (conflicting reports exist) | Variable | [2] |
| R1441C/G/H | ROC Domain | Increased | Variable | [2] |
| Y1699C | COR Domain | Increased | Variable | [2] |
LRRK2 Signaling Pathways in Parkinson's Disease
LRRK2 is implicated in a number of cellular signaling pathways, with its kinase activity playing a pivotal role. A key downstream pathway involves the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular vesicle trafficking.[13][14][15]
LRRK2 and Rab GTPase Phosphorylation
LRRK2 directly phosphorylates several Rab proteins, including Rab8, Rab10, and Rab12, at a conserved threonine or serine residue within their switch II domain.[13][15] This phosphorylation event is enhanced by pathogenic LRRK2 mutations.[13][14] The phosphorylation of Rab proteins by LRRK2 is thought to modulate their function, impacting processes such as ciliogenesis and endo-lysosomal trafficking.[13][14] The phosphorylation of Rab10 at threonine 73 (pT73-Rab10) has emerged as a robust biomarker for LRRK2 kinase activity in both preclinical models and clinical samples.[16][17][18]
Other Signaling Pathways
LRRK2 has also been linked to the MAPK signaling cascade, potentially through phosphorylation of MKKs (MAPK kinases).[10] Furthermore, there is evidence of interplay between LRRK2 and α-synuclein, the primary component of Lewy bodies, suggesting that LRRK2 may influence α-synuclein aggregation and clearance.[1][2]
Experimental Protocols for Assessing LRRK2 Kinase Function
A variety of assays are utilized to measure the kinase activity of LRRK2. These range from in vitro assays with purified components to cell-based assays that reflect the physiological context.
In Vitro LRRK2 Kinase Activity Assay
This assay directly measures the ability of purified LRRK2 to phosphorylate a substrate in a controlled environment.
Objective: To quantify the kinase activity of recombinant LRRK2.
Materials:
-
Recombinant LRRK2 (wild-type or mutant)
-
Kinase substrate (e.g., Myelin Basic Protein (MBP) or a synthetic peptide like LRRKtide)[19]
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP, 20 µM GDP, 2.5 mM MgCl2)[20]
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for mass spectrometry or luminescence-based readouts)
-
Reaction tubes
-
Incubator
-
Detection system (e.g., phosphorimager, mass spectrometer, luminometer)
Methodology:
-
Reaction Setup: In a reaction tube on ice, combine the kinase assay buffer, a known concentration of recombinant LRRK2, and the kinase substrate.
-
Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 100 µM. For radioactive assays, include [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer or, for mass spectrometry, an acidic stop solution (e.g., 0.1% formic acid).[20]
-
Detection and Analysis:
-
Radiolabeled Assay: Separate the reaction products by SDS-PAGE, transfer to a membrane, and expose to a phosphor screen. Quantify the incorporation of ³²P into the substrate.[21]
-
Mass Spectrometry: Directly analyze the reaction mixture to determine the ratio of phosphorylated to unphosphorylated substrate.[20]
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which correlates with kinase activity.[22][23]
-
Cellular Assay for LRRK2 Substrate Phosphorylation (pRab10)
This assay measures the level of phosphorylation of an endogenous LRRK2 substrate in a cellular context, providing a more physiologically relevant readout of kinase activity.
Objective: To quantify LRRK2-mediated Rab10 phosphorylation in cells.
Materials:
-
Cultured cells (e.g., HEK293, primary neurons, or patient-derived cells)
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies: anti-pT73-Rab10 and anti-total Rab10 or a loading control (e.g., anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. If testing LRRK2 inhibitors, treat the cells with the compound for the desired time and concentration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-pT73-Rab10 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for pT73-Rab10 and normalize to the total Rab10 or loading control signal.
References
- 1. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathological Functions of LRRK2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of LRRK2 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The G2019S Mutation in LRRK2 Imparts Resiliency to Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation Mechanism of LRRK2 and Its Cellular Functions in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Assessment of LRRK2 Type II Inhibitors as Potential Therapeutics for Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 9. LRRK2 in Parkinson's disease: protein domains and functional insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 12. Genetic and pharmacological evidence that G2019S LRRK2 confers a hyperkinetic phenotype, resistant to motor decline associated with aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic proteomic analysis of LRRK2-mediated Rab GTPase phosphorylation establishes a connection to ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic proteomic analysis of LRRK2-mediated Rab GTPase phosphorylation establishes a connection to ciliogenesis | eLife [elifesciences.org]
- 15. Rab GTPases as Physiological Substrates of LRRK2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pT73 Rab10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Distinct profiles of LRRK2 activation and Rab GTPase phosphorylation in clinical samples from different PD cohorts | Parkinson's Disease [michaeljfox.org]
- 18. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 19. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. youtube.com [youtube.com]
- 22. LRRK2 Kinase Enzyme System Application Note [promega.com]
- 23. promega.com [promega.com]
An In-depth Technical Guide to LRRK2 Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both serine/threonine kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][3][4] Pathogenic mutations, particularly within the kinase and GTPase domains, typically lead to a gain-of-function in its kinase activity, making LRRK2 a prime therapeutic target for neurodegenerative diseases.[3][5][6] This guide provides a comprehensive technical overview of the core LRRK2 signaling pathways, methodologies for its study, and quantitative data to support research and development efforts.
Core LRRK2 Signaling Pathways
LRRK2 is a central node in a complex network of signaling pathways, regulating a variety of cellular processes. Its dual enzymatic functions, a GTPase Roc domain and a serine/threonine kinase domain, are at the core of its regulatory roles.[2][7]
The LRRK2-Rab GTPase Axis
The most well-established signaling pathway downstream of LRRK2 involves the phosphorylation of a subset of Rab GTPases.[8] Rabs are master regulators of vesicular trafficking, and their phosphorylation by LRRK2 has profound implications for cellular homeostasis.[8][9]
Upstream Regulation: LRRK2 activity is tightly regulated. The protein 14-3-3 binds to phosphorylated Ser910 and Ser935 on LRRK2, maintaining it in an inactive conformation.[6][10][11] The GTPase Rab29 (also known as Rab7L1) can recruit LRRK2 to the Golgi apparatus and activate its kinase activity.[12][13]
Core Signaling Cascade: Activated LRRK2 phosphorylates several Rab proteins, with Rab8a and Rab10 being the most prominent substrates, on a conserved threonine residue within their switch II domain.[8][14][15] This phosphorylation event alters the ability of Rabs to interact with their downstream effectors. For instance, phosphorylated Rab10 has been shown to bind to RILPL1, which can inhibit ciliogenesis.[14]
Downstream Effects: The LRRK2-mediated phosphorylation of Rab GTPases has been shown to impact several cellular processes, including:
-
Endosomal and Lysosomal Trafficking: LRRK2 plays a role in the trafficking of vesicles to and from the late endosome.[16][17]
-
Autophagy: LRRK2 has been implicated in the regulation of autophagy, although its precise role as a positive or negative regulator is still under investigation.[18][19][20][21]
-
Synaptic Vesicle Endocytosis: LRRK2 can influence the recycling of synaptic vesicles at the presynaptic terminal.[9][22]
Involvement in Other Signaling Pathways
Beyond the Rab GTPase axis, LRRK2 has been shown to interact with and modulate other key signaling cascades.
-
MAPK Signaling: LRRK2 can act as a scaffold protein in the mitogen-activated protein kinase (MAPK) signaling pathway, potentially influencing the localization of pathway components without directly phosphorylating them.[16][20][23] It has been shown to interact with MKK3, MKK6, and MKK7.[24]
-
Wnt Signaling: LRRK2 can function as a scaffold in the canonical Wnt signaling pathway by bridging cytosolic components with the membrane-localized Wnt co-receptor LRP6.[1][5][25] Pathogenic LRRK2 mutations can impair this interaction and reduce Wnt signaling.[1][5]
Quantitative Data on LRRK2 Signaling
Kinase Activity of LRRK2 Mutants
Pathogenic mutations in LRRK2 generally lead to an increase in its kinase activity. The G2019S mutation, the most common cause of familial PD, has been shown to increase kinase activity by approximately 2- to 3-fold in vitro.[26]
| LRRK2 Variant | Relative Kinase Activity (Fold change vs. WT) | Reference |
| Wild-Type (WT) | 1.0 | N/A |
| G2019S | ~2-3 | [26] |
| R1441C/G | Variable (can be similar to or slightly higher than WT) | [27] |
| I2020T | ~1.4 (autophosphorylation) | [28] |
| H230R | ~3.1 (Rab10 phosphorylation) | [29] |
| A1440P | ~3.7 (Rab10 phosphorylation) | [29] |
LRRK2 Inhibitor Potency
A number of small molecule inhibitors targeting the kinase activity of LRRK2 have been developed. Their potency is typically measured as the half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | IC50 (nM) | Reference |
| LRRK2-IN-1 | LRRK2 (WT) | 13 | [9][26] |
| LRRK2-IN-1 | LRRK2 (G2019S) | 6 | [9][26] |
| GSK2578215A | LRRK2 (WT) | 10.9 | [26] |
| GSK2578215A | LRRK2 (G2019S) | 8.9 | [26] |
| MLi-2 | LRRK2 (G2019S) | 0.76 | [9] |
| PF-06447475 | LRRK2 (WT) | 3 | [21] |
| PF-06447475 | LRRK2 (G2019S) | 11 | [21] |
| HG-10-102-01 | LRRK2 (WT) | 20.3 | [26] |
| HG-10-102-01 | LRRK2 (G2019S) | 3.2 | [26] |
Kinetic Parameters of LRRK2
Understanding the kinetic parameters of LRRK2's kinase activity is crucial for designing effective assays and inhibitors.
| Substrate | LRRK2 Construct | KM (µM) | Vmax (units/mg) | Reference |
| LRRKtide | LRRK2 (WT) | 200 | 14 | [20] |
| Rab8A | LRRK2 (WT) | N/A | N/A | N/A |
Note: Comprehensive kinetic data for Rab substrates is still an active area of research.
Experimental Protocols
In Vitro LRRK2 Kinase Assay (Radiometric)
This protocol is adapted from established methods for measuring LRRK2 kinase activity using a radioactive ATP isotope.
Materials:
-
Recombinant LRRK2 protein
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerophosphate)
-
ATP solution (10 mM)
-
MgCl2 solution (20 mM)
-
[γ-32P]ATP
-
5x Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Prepare a 20 µL reaction mix by adding kinase assay buffer to the recombinant LRRK2 protein.
-
If testing inhibitors, add them at the desired concentration (final volume not to exceed 0.5 µL).
-
Pre-incubate the LRRK2 and any inhibitors for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 5 µL of a kinase reaction master mix containing 10 mM ATP, 20 mM MgCl2, 2.5 µg MBP, and 0.5 µCi [γ-32P]ATP.
-
Incubate the reaction for 15 minutes at 30°C with gentle agitation.
-
Stop the reaction by adding 6.25 µL of 5x Laemmli sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize and quantify the phosphorylated MBP and LRRK2 autophosphorylation using a phosphorimager.
References
- 1. LRRK2 functions as a Wnt signaling scaffold, bridging cytosolic proteins and membrane-localized LRP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Parkinson’s disease kinase LRRK2 autophosphorylates its GTPase domain at multiple sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Use of Molecules that Stabilize the Interaction between LRRK2 Kinase and the 14-3-3 Adapter Protein as a Neuroprotective Therapy for Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 4. researchgate.net [researchgate.net]
- 5. LRRK2 functions as a Wnt signaling scaffold, bridging cytosolic proteins and membrane-localized LRP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. GTPase Activity Plays a Key Role in the Pathobiology of LRRK2 | PLOS Genetics [journals.plos.org]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Binding of the Human 14-3-3 Isoforms to Distinct Sites in the Leucine-Rich Repeat Kinase 2 [frontiersin.org]
- 11. 14-3-3 binding maintains the Parkinson's associated kinase LRRK2 in an inactive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 13. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]
- 14. portlandpress.com [portlandpress.com]
- 15. Insights into the cellular consequences of LRRK2-mediated Rab protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 17. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Role of LRRK2 in Wnt Signaling In Vivo | Parkinson's Disease [michaeljfox.org]
- 20. Interaction of LRRK2 with kinase and GTPase signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LRRK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 22. LRRK2 in Parkinson's disease: upstream regulation and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. LRRK2: an éminence grise of Wnt-mediated neurogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mind the Gap: LRRK2 Phenotypes in the Clinic vs. in Patient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ovid.com [ovid.com]
(R,R)-Lrrk2-IN-7: A Comprehensive Technical Profile of a Potent and Selective LRRK2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located within the kinase domain, is the most common and leads to increased kinase activity, making LRRK2 a prime therapeutic target for neuroprotective strategies in PD. This technical guide provides an in-depth analysis of the target selectivity profile of (R,R)-Lrrk2-IN-7, a potent and highly selective inhibitor of LRRK2 kinase activity.
This compound is an isomer of LRRK2-IN-7, a compound distinguished by its sub-nanomolar potency and remarkable selectivity, coupled with central nervous system (CNS) penetrance. This profile makes it a valuable tool for preclinical research into the physiological and pathophysiological roles of LRRK2 and a promising scaffold for the development of disease-modifying therapies for Parkinson's disease.
Quantitative Target Selectivity Profile
This compound exhibits exceptional potency and selectivity for LRRK2 kinase. The following tables summarize the available quantitative data on its inhibitory activity.
| Target | Parameter | Value | Notes |
| LRRK2 | IC50 | 0.9 nM | In vitro biochemical assay.[1][2] |
| LRRK2 pS935 (in rat striatum) | EC50 | 0.18 nM | In vivo pharmacodynamic marker of LRRK2 inhibition.[1] |
Table 1: Potency of this compound
| Off-Target Kinase | Parameter | Value | Assay Type |
| MAPK7 | EC50 | 160 nM | Cellular Assay |
| DCLK1 | - | Inhibition observed | KiNativ™ |
| CHEK2 | IC50 | >1 µM | KiNativ™ |
| MYLK (smMLCK) | IC50 | >1 µM | KiNativ™ |
| RPS6KA2 | IC50 | >1 µM | KiNativ™ |
Table 2: Off-Target Profile of the Related Inhibitor LRRK2-IN-1 (Note: This data is for LRRK2-IN-1 and serves as an indicator of the likely selectivity of this compound)[3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of LRRK2 inhibitors like this compound.
| Experiment | Methodology |
| In Vitro LRRK2 Radiometric Kinase Assay | Objective: To determine the direct inhibitory activity of a compound on LRRK2 kinase activity. Procedure: 1. Recombinant LRRK2 protein (e.g., wild-type or G2019S mutant) is incubated with a generic kinase substrate such as Myelin Basic Protein (MBP) or a specific peptide substrate like LRRKtide. 2. The inhibitor, at varying concentrations, is added to the reaction mixture. 3. The kinase reaction is initiated by the addition of [γ-³²P]ATP and MgCl₂. 4. The reaction is allowed to proceed at 30°C for a defined period (e.g., 15-60 minutes). 5. The reaction is stopped by the addition of SDS-PAGE loading buffer. 6. The reaction products are separated by SDS-PAGE. 7. The gel is dried and exposed to a phosphor screen to visualize and quantify the incorporation of ³²P into the substrate. 8. IC50 values are calculated from the dose-response curve. |
| Cellular LRRK2 pS935 Phosphorylation Assay (TR-FRET) | Objective: To measure the inhibition of LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of Serine 935 (pS935), a biomarker of LRRK2 activity. Procedure: 1. Cells (e.g., HEK293 or SH-SY5Y) are transduced with a vector expressing LRRK2 (e.g., BacMam LRRK2-GFP). 2. Transduced cells are plated in a multi-well plate (e.g., 384-well). 3. Cells are treated with a dilution series of the inhibitor for a specified time (e.g., 90 minutes). 4. Cells are lysed using a buffer containing a terbium (Tb)-labeled anti-LRRK2 pS935 antibody and protease/phosphatase inhibitors. 5. After incubation, the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal is read on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm and ~520 nm). 6. The ratio of the emission signals is proportional to the level of LRRK2 pS935. 7. EC50 values are determined from the inhibitor concentration-response curve. |
| Kinome-wide Selectivity Profiling (KINOMEscan™) | Objective: To assess the selectivity of an inhibitor across a broad range of human kinases. Procedure: 1. The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. 2. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. 3. The results are typically reported as the percentage of kinase remaining bound to the solid support in the presence of the test compound compared to a DMSO control, or as dissociation constants (Kd). 4. A lower percentage of remaining bound kinase indicates stronger binding of the inhibitor. |
Table 3: Detailed Methodologies for Key Experiments
Visualizations
LRRK2 Signaling Pathway and Point of Inhibition
Caption: LRRK2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Cellular pS935 Assay
Caption: Workflow for determining cellular potency of LRRK2 inhibitors.
Conclusion
This compound is a highly potent and selective, CNS-penetrant inhibitor of LRRK2 kinase activity. Its sub-nanomolar IC50 and excellent selectivity profile, inferred from data on closely related compounds, establish it as a superior tool for investigating the roles of LRRK2 in health and disease. The detailed experimental protocols provided herein offer a guide for its characterization and application in preclinical research. The continued development and study of inhibitors such as this compound hold significant promise for advancing our understanding of Parkinson's disease and for the development of novel therapeutic interventions.
References
- 1. Frontiers | Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk [frontiersin.org]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
basic principles of LRRK2 kinase inhibition
An In-Depth Technical Guide to the Core Principles of LRRK2 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). A significant body of evidence points to the kinase activity of the LRRK2 protein as a central driver of pathology, particularly through the hyperactivation caused by common mutations like G2019S. This has positioned LRRK2 as a premier therapeutic target for neuroprotective strategies in PD. This guide provides a detailed overview of the fundamental principles of LRRK2 kinase inhibition, including its signaling context, inhibitor classifications, and the key experimental methodologies used in its study.
The LRRK2 Kinase Signaling Pathway
LRRK2 is a large, multi-domain protein that functions as both a kinase and a GTPase. Its pathological effects are strongly linked to its kinase activity.[1] The primary physiological substrates of LRRK2 kinase are a subset of Rab GTPases, which are master regulators of intracellular vesicular trafficking.
Core Mechanism: LRRK2 phosphorylates these Rab proteins (including Rab3, Rab8, Rab10, and Rab12) within their Switch II domain.[2][3] This phosphorylation event is thought to interfere with the binding of Rab effectors and regulators, thereby disrupting critical cellular processes such as endosomal maturation, lysosomal function, and ciliogenesis.[3][4] Pathogenic mutations, most notably G2019S, enhance this kinase activity, leading to an accumulation of phosphorylated Rabs and subsequent cellular dysfunction, which is believed to contribute to neurodegeneration in Parkinson's disease.[2][5]
Below is a diagram illustrating the central role of LRRK2 in cellular signaling pathways.
Types of LRRK2 Kinase Inhibitors
The primary strategy for therapeutically targeting LRRK2 is the development of small molecule inhibitors that block its kinase activity. These inhibitors are broadly classified into two main types based on their binding mode to the kinase domain's ATP pocket.
-
Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase. They occupy the same space as ATP and typically interact with the "hinge" region of the kinase domain. MLi-2 is a potent and selective preclinical Type I inhibitor widely used in research.[6][7]
-
Type II Inhibitors: These inhibitors bind to an inactive conformation of the kinase, often referred to as the "DFG-out" or "DYG-out" state in LRRK2.[6][8] They occupy the ATP pocket but also extend into an adjacent allosteric site that is only accessible when the kinase is inactive. This can offer greater selectivity. Ponatinib and GZD-824 are examples of broad-spectrum Type II inhibitors that bind LRRK2 with high affinity.[9][10]
The diagram below illustrates the distinct binding modes of Type I and Type II inhibitors.
Quantitative Data on LRRK2 Inhibitors
The potency of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). These values are determined through various biochemical and cellular assays. The tables below summarize reported potency data for several key LRRK2 inhibitors against both wild-type (WT) and the common G2019S mutant.
Table 1: Biochemical IC₅₀ Values of LRRK2 Inhibitors
| Inhibitor | Type | LRRK2 Target | IC₅₀ (nM) | Assay Conditions |
|---|---|---|---|---|
| LRRK2-IN-1 | I | WT | 13 | 100 µM ATP[11] |
| LRRK2-IN-1 | I | G2019S | 6 | 100 µM ATP[11] |
| MLi-2 | I | WT | 0.74 | In vitro kinase assay[7] |
| MLi-2 | I | G2019S | 0.38 | In vitro kinase assay[7] |
| GZD-824 | II | WT | 17 | 100 µM ATP[10] |
| GZD-824 | II | G2019S | 80 | 100 µM ATP[10] |
| Ponatinib | II | WT | 100 | 100 µM ATP[10] |
| Ponatinib | II | G2019S | 400 | 100 µM ATP[10] |
| Rebastinib | II | WT | 192 | 100 µM ATP[10] |
| Rebastinib | II | G2019S | 737 | 100 µM ATP[10] |
| PF-06447475 | I | WT | 3 | Biochemical assay[12] |
| PF-06447475 | I | G2019S | 11 | Biochemical assay[12] |
| Abivertinib | I | WT | 177.0 | In vitro kinase assay[1][13] |
| Abivertinib | I | G2019S | 410.3 | In vitro kinase assay[1][13] |
Table 2: Cellular IC₅₀ Values of LRRK2 Inhibitors (pS935 LRRK2 Inhibition)
| Inhibitor | Cell Line | LRRK2 Target | IC₅₀ (nM) | Assay Method |
|---|---|---|---|---|
| MLi-2 | HEK293 | WT | 2.1 | Western Blot[7] |
| MLi-2 | HEK293 | G2019S | 1.2 | Western Blot[7] |
| EB-42168 | Overexpression | WT | >5000 | Western Blot[14] |
| EB-42168 | Overexpression | G2019S | 54 | Western Blot[14] |
Key Experimental Protocols
Characterizing LRRK2 inhibitors requires a suite of robust biochemical and cellular assays. The following are detailed protocols for three foundational experiments.
In Vitro LRRK2 Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of recombinant LRRK2 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Recombinant LRRK2 protein (WT or mutant)
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
[γ-³²P]ATP (radiolabeled ATP)
-
LRRK2 inhibitor stock solution (in DMSO)
-
5x Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Phosphor screen and imager
Protocol:
-
Prepare Kinase Reactions: On ice, prepare reaction mixtures in 1.5 mL tubes. For a 50 µL final reaction volume, add Kinase Assay Buffer, 10 nM LRRK2 protein, and 0.5 µg/µL MBP.[15]
-
Add Inhibitor: Add the desired concentration of LRRK2 inhibitor or DMSO (vehicle control). The final DMSO concentration should not exceed 1%.
-
Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP to a final concentration of 100 µM.[16]
-
Incubation: Incubate the reaction for 60 minutes at 30°C with gentle agitation.[15][16]
-
Stop Reaction: Terminate the reaction by adding 12.5 µL of 5x Laemmli sample buffer.
-
SDS-PAGE: Boil the samples at 95°C for 5 minutes, then load onto an SDS-PAGE gel. Run the gel to separate the proteins by size. MBP will be a low molecular weight band.
-
Detection: Dry the gel and expose it to a phosphor screen. Image the screen to detect the radiolabeled, phosphorylated MBP.
-
Quantification: Quantify the band intensity using densitometry software to determine the level of kinase activity relative to the control.
Cellular Target Engagement Assay (Western Blot)
This assay confirms that an inhibitor can enter cells and engage its target by measuring the phosphorylation status of LRRK2 (e.g., at Ser935) or its direct substrate Rab10 (at Thr73). Inhibition of LRRK2 kinase activity leads to a rapid dephosphorylation at these sites.[5][17]
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293, SH-SY5Y, or patient-derived fibroblasts)
-
Cell culture medium and supplements
-
LRRK2 inhibitor stock solution (in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-pS935-LRRK2, Rabbit anti-pT73-Rab10, Mouse anti-total LRRK2, Mouse anti-total Rab10, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blotting equipment (gels, transfer system, membranes)
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response curve of the LRRK2 inhibitor (or DMSO control) for 90 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-40 µg) and add Laemmli sample buffer. Boil for 5-8 minutes.[18]
-
SDS-PAGE and Transfer: Load samples onto a 4-12% Bis-Tris gel and perform electrophoresis.[18] Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pS935-LRRK2 and anti-β-actin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the pS935/total LRRK2 ratio to determine the extent of target inhibition.
High-Throughput Cellular Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are suitable for high-throughput screening (HTS) of compound libraries. This protocol describes a homogenous assay to measure LRRK2 Ser935 phosphorylation in live cells.[19]
Materials:
-
U-2 OS or SH-SY5Y cells
-
BacMam LRRK2-GFP gene delivery reagent
-
Assay Medium (e.g., Opti-MEM I with 0.1% dialyzed FBS)
-
384-well assay plates (tissue-culture treated)
-
Compound library plates (with inhibitors in DMSO)
-
Lysis Buffer containing a Terbium (Tb)-labeled anti-pSer935-LRRK2 antibody
-
TR-FRET compatible plate reader
Protocol:
-
Cell Transduction: Transduce cells with BacMam LRRK2-GFP reagent according to the manufacturer's protocol. This creates a fusion protein where GFP can act as a FRET acceptor.[19][20]
-
Cell Plating: After 24 hours, harvest the transduced cells and plate them into 384-well assay plates (e.g., 10,000 cells in 20 µL per well). Incubate for 20-24 hours.
-
Compound Treatment: Add compounds from the library (typically 5 µL of a 5X stock) to the cells. Include DMSO-only wells as a negative control. Incubate for 90 minutes at 37°C.[20]
-
Lysis and Detection: Add 5 µL of 6X Lysis Buffer containing the Tb-labeled anti-pS935 antibody directly to each well. This lyses the cells and allows the antibody to bind to phosphorylated LRRK2-GFP.[19]
-
Incubation: Incubate the plate at room temperature for 2-3 hours in the dark to allow for antibody binding and signal stabilization.
-
Plate Reading: Read the plate on a TR-FRET reader, exciting at ~340 nm and measuring emissions at ~495 nm (Terbium donor) and ~520 nm (GFP acceptor).[19]
-
Data Analysis: Calculate the TR-FRET emission ratio (520 nm / 495 nm) for each well. A decrease in the ratio indicates inhibition of LRRK2 kinase activity. Potent inhibitors ("hits") will show a significantly lower ratio compared to the DMSO control.
The following diagram outlines a typical workflow for identifying and validating LRRK2 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pT73 Rab10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of LRRK2 Inhibitors through Computational Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 18. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 19. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 20. tools.thermofisher.com [tools.thermofisher.com]
The Cellular Impact of LRRK2 Inhibition: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate cellular consequences of inhibiting Leucine-Rich Repeat Kinase 2 (LRRK2) is paramount in the quest for novel therapeutics, particularly for Parkinson's disease. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's, and the hyperactivity of the LRRK2 kinase is a key focus for drug discovery.[1] This guide provides an in-depth exploration of the cellular effects of LRRK2 inhibition, detailing key signaling pathways, experimental methodologies, and quantitative data to support further research and development.
LRRK2 Signaling and the Consequences of Inhibition
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, placing it at the crossroads of numerous cellular signaling pathways.[2][3] Its inhibition rever-berates through the cell, impacting a range of processes from vesicular trafficking and autophagy to cytoskeletal dynamics.
A primary and well-validated downstream effect of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, including Rab8, Rab10, and Rab12.[4][5] This phosphorylation event is a critical readout of LRRK2 activity and is significantly reduced upon treatment with LRRK2 inhibitors.[6] The functional consequences of inhibiting this phosphorylation are profound, affecting processes such as ciliogenesis and lysosomal homeostasis.[4][7]
Inhibition of LRRK2 also leads to the dephosphorylation of LRRK2 itself at key serine residues, such as Ser910 and Ser935.[8][9] This dephosphorylation event disrupts the binding of 14-3-3 proteins, leading to a change in the subcellular localization of LRRK2, often causing it to redistribute into filamentous structures.[9][10]
Furthermore, LRRK2 has been implicated in the regulation of autophagy. While the precise mechanisms are still under investigation, some studies suggest that LRRK2 inhibition can stimulate the autophagic flux, a process that could be beneficial in neurodegenerative diseases characterized by the accumulation of misfolded proteins.[11][12]
Below is a diagram illustrating the core LRRK2 signaling pathway and the points of impact for its inhibitors.
Quantitative Assessment of LRRK2 Inhibition
The development of potent and selective LRRK2 inhibitors has been guided by robust cellular and biochemical assays. The following tables summarize key quantitative data for commonly used LRRK2 inhibitors and cellular readouts of their activity.
Table 1: Potency of Common LRRK2 Kinase Inhibitors
| Inhibitor | Target | IC50 (in vitro) | Cellular IC50 (pS935-LRRK2) | Reference(s) |
| LRRK2-IN-1 | LRRK2 | ~13 nM | ~100-200 nM | [8][11] |
| GNE-7915 | LRRK2 | ~2.3 nM | ~25 nM | [13] |
| MLi-2 | LRRK2 | ~0.76 nM | ~1-5 nM | [10] |
| BIIB122 (DNL201) | LRRK2 | Potent (specific values proprietary) | Potent (specific values proprietary) | [1][14] |
Table 2: Cellular Readouts for LRRK2 Kinase Activity Inhibition
| Cellular Marker | Effect of LRRK2 Inhibition | Typical Assay Method(s) | Key Advantages | Reference(s) |
| pS935-LRRK2 | Decreased phosphorylation | Western Blot, TR-FRET, ELISA | Robust and widely used pharmacodynamic marker. | [8][13][15] |
| pS1292-LRRK2 | Decreased autophosphorylation | Western Blot, Proximity Ligation Assay (PLA) | Direct measure of LRRK2 kinase activity. | [16][17][18] |
| pT73-Rab10 | Decreased phosphorylation | Western Blot, Mass Spectrometry | Direct measure of LRRK2 substrate phosphorylation. | [6][18][19] |
| LRRK2 Cellular Localization | Redistribution to filamentous structures | Immunocytochemistry, Confocal Microscopy | Visual confirmation of inhibitor engagement. | [9][10] |
| Neurite Outgrowth | Increased in some neuronal models | High-content imaging | Functional cellular phenotype. | [11][20] |
Key Experimental Protocols
Reproducible and reliable experimental protocols are crucial for studying the cellular effects of LRRK2 inhibition. Below are detailed methodologies for key assays.
In Vitro LRRK2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of recombinant LRRK2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against LRRK2 kinase activity.
Materials:
-
Recombinant LRRK2 protein
-
Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-glycerophosphate, pH 7.4)[21]
-
ATP solution
-
MgCl2 solution
-
Generic substrate (e.g., Myelin Basic Protein - MBP) or a specific peptide substrate[21]
-
[γ-32P]ATP for radiometric detection or ADP-Glo™ Kinase Assay kit (Promega) for luminescent detection[21][22]
-
Test compound stock solution (in DMSO)
-
384-well plates
-
Incubator
-
Detection instrument (Phosphorimager or luminometer)
Procedure (Radiometric): [21]
-
Prepare a reaction mixture containing kinase assay buffer, recombinant LRRK2, and the desired concentration of the test compound (or DMSO as a vehicle control).
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a solution containing ATP, MgCl2, MBP, and [γ-32P]ATP.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
Stop the reaction by adding Laemmli sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated MBP by autoradiography and quantify the signal using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Procedure (Luminescent - ADP-Glo™): [22]
-
Add 1 µl of inhibitor or 5% DMSO to the wells of a 384-well plate.
-
Add 2 µl of LRRK2 enzyme.
-
Add 2 µl of substrate/ATP mix.
-
Incubate at room temperature for 120 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes.
-
Record luminescence.
The following diagram outlines the general workflow for an in vitro kinase assay.
Cellular Assay for LRRK2 pS935 Phosphorylation (TR-FRET)
This high-throughput assay measures the phosphorylation of LRRK2 at Ser935 in a cellular context.[15]
Objective: To quantify the level of LRRK2 Ser935 phosphorylation in cells treated with LRRK2 inhibitors.
Materials:
-
HEK293T, U-2 OS, or SH-SY5Y cells
-
BacMam LRRK2-GFP (wild-type or mutant)
-
Cell culture medium and supplements
-
LRRK2 inhibitors
-
Lysis buffer
-
Terbium-labeled anti-phospho-Ser935 LRRK2 antibody
-
TR-FRET compatible plate reader
Procedure: [15]
-
Seed cells in a 384-well plate.
-
Transduce cells with BacMam LRRK2-GFP and incubate for 24 hours.
-
Treat cells with a dose range of LRRK2 inhibitors for a specified time (e.g., 90 minutes).
-
Lyse the cells directly in the wells.
-
Add the Terbium-labeled anti-phospho-Ser935 antibody.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal (emission at 520 nm and 495 nm with excitation at 340 nm).
-
Calculate the ratio of the two emission signals and determine the IC50 of the inhibitors.
Proximity Ligation Assay (PLA) for LRRK2 pS1292 Autophosphorylation
PLA is a sensitive method to detect endogenous LRRK2 autophosphorylation at the cellular level.[16][17]
Objective: To visualize and quantify LRRK2 pS1292 levels in situ.
Materials:
-
Cultured cells or tissue sections on coverslips or slides
-
Formaldehyde for fixation
-
Permeabilization buffer (e.g., 0.02% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% Normal Donkey Serum in PBS)
-
Primary antibodies: Rabbit anti-LRRK2 phospho-S1292 and Mouse anti-LRRK2
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Ligation and amplification reagents (Duolink® In Situ Detection Reagents)
-
Fluorescence microscope
Procedure: [17]
-
Fix and permeabilize the cells or tissue.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with both primary antibodies overnight at 4°C.
-
Wash and incubate with PLA probes for 1 hour at 37°C.
-
Wash and perform the ligation reaction for 30 minutes at 37°C.
-
Wash and perform the amplification reaction for 100 minutes at 37°C.
-
Wash and mount the coverslips with a mounting medium containing DAPI.
-
Visualize the PLA signals as fluorescent spots using a confocal microscope and quantify the number of spots per cell.
Logical Relationships in LRRK2 Inhibition
The decision-making process in a LRRK2 inhibitor drug discovery program often follows a logical progression from in vitro characterization to cellular and in vivo validation.
Conclusion
The inhibition of LRRK2 kinase activity presents a promising therapeutic strategy for Parkinson's disease. A thorough understanding of its cellular effects, coupled with robust and reproducible experimental methodologies, is essential for the successful development of novel LRRK2-targeting drugs. This guide provides a foundational framework for researchers in the field, summarizing key signaling pathways, quantitative data, and detailed protocols to facilitate ongoing research and discovery. As our knowledge of LRRK2 biology continues to expand, so too will our ability to precisely modulate its activity for therapeutic benefit.
References
- 1. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
- 2. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic proteomic analysis of LRRK2-mediated Rab GTPase phosphorylation establishes a connection to ciliogenesis | eLife [elifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 9. Cellular effects of LRRK2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of LRRK2 kinase activity stimulates macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 14. LRRK2 Drug Trial Shares Promising Results, Company to Begin Second Study | Parkinson's Disease [michaeljfox.org]
- 15. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]
- 17. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for (R,R)-Lrrk2-IN-7 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are associated with an increased risk of developing Parkinson's disease, making it a key therapeutic target. The kinase activity of LRRK2 is of particular interest, and its inhibition is a primary strategy for drug development. (R,R)-Lrrk2-IN-7 is a potent and selective inhibitor of LRRK2. These application notes provide detailed protocols for in vitro biochemical and cellular assays to characterize the activity of this compound and similar compounds.
LRRK2 Signaling Pathway
LRRK2 is implicated in a variety of cellular processes. Its kinase activity can lead to the phosphorylation of downstream targets, including a subset of Rab GTPases, which are key regulators of vesicular trafficking.[6] Dysregulation of this pathway is thought to contribute to the pathology of Parkinson's disease.
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
Quantitative Data
The following tables summarize the inhibitory activity of the racemic mixture, LRRK2-IN-1, against wild-type and G2019S mutant LRRK2 in various in vitro assays.
Table 1: Biochemical Assay Data for LRRK2-IN-1
| Target | Assay Type | Substrate | IC50 (nM) | Reference(s) |
| LRRK2 (Wild-Type) | Radioactive Kinase Assay | Nictide | 13 | [1][2][3][5][7] |
| LRRK2 (G2019S Mutant) | Radioactive Kinase Assay | Nictide | 6 | [1][2][3][5][7] |
| LRRK2 (Wild-Type) | TR-FRET Assay | 80 | [7] | |
| LRRK2 (G2019S Mutant) | TR-FRET Assay | 30 | [7] |
Table 2: Cellular Assay Data for LRRK2-IN-1
| Cell Line | LRRK2 Status | Readout | IC50 (µM) | Reference(s) |
| HEK293 | Overexpressed Wild-Type | pSer910/Ser935 LRRK2 | ~1-3 | [2] |
| HEK293 | Overexpressed G2019S Mutant | pSer910/Ser935 LRRK2 | <1 | [2] |
| SH-SY5Y | Endogenous | pSer910/Ser935 LRRK2 | Dose-dependent inhibition | [2] |
| Human Lymphoblastoid | Endogenous G2019S Mutant | pSer910/Ser935 LRRK2 | Dose-dependent inhibition | [2] |
Experimental Protocols
In Vitro Biochemical Kinase Assay (Radioactive)
This protocol describes a standard method to determine the potency of this compound in inhibiting LRRK2 kinase activity using a radiolabeled ATP.
Caption: Workflow for a Radioactive LRRK2 Kinase Assay.
Materials:
-
Recombinant LRRK2 (Wild-Type or G2019S mutant)
-
LRRK2 substrate (e.g., Myelin Basic Protein (MBP) or LRRKtide peptide)
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
SDS-PAGE materials
-
P81 phosphocellulose paper (for peptide substrates)
-
Phosphor imager or scintillation counter
Procedure:
-
Prepare a kinase reaction mixture containing recombinant LRRK2 enzyme and the chosen substrate (MBP or LRRKtide) in the kinase reaction buffer.
-
Add varying concentrations of this compound (typically in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction. For MBP, add SDS-PAGE loading buffer and heat. For LRRKtide, spot the reaction mixture onto P81 phosphocellulose paper and wash with phosphoric acid.
-
If using MBP, separate the reaction products by SDS-PAGE.
-
Detect the incorporated radioactivity using a phosphor imager (for gels) or a scintillation counter (for P81 paper).
-
Quantify the signal and calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Cellular Assay for LRRK2 Activity
This protocol outlines a method to assess the effect of this compound on LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of LRRK2.
Caption: Workflow for a Cellular LRRK2 Kinase Assay.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293 cells overexpressing LRRK2, or a cell line with endogenous LRRK2 like SH-SY5Y)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against phosphorylated LRRK2 (e.g., anti-pSer935 LRRK2)
-
Primary antibody against total LRRK2
-
Appropriate secondary antibodies
-
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound. Include a DMSO-only control.
-
Incubate the cells for a specific duration (e.g., 1-2 hours).
-
Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of LRRK2 using either Western blotting or an ELISA-based method.
-
Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-LRRK2 and total LRRK2.
-
ELISA: Use a sandwich ELISA kit designed to detect phosphorylated and total LRRK2.
-
-
Quantify the band intensities (Western blot) or the colorimetric/fluorometric signal (ELISA).
-
Normalize the phospho-LRRK2 signal to the total LRRK2 signal for each treatment condition.
-
Calculate the cellular IC50 value by plotting the percentage of inhibition of LRRK2 phosphorylation against the inhibitor concentration.
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound and other LRRK2 inhibitors. The biochemical assays allow for the direct assessment of enzymatic inhibition, while the cellular assays provide insights into the compound's activity in a more physiologically relevant context. The quantitative data for the racemic mixture, LRRK2-IN-1, demonstrates its high potency and serves as a benchmark for evaluating new LRRK2 inhibitors. Researchers should consider the specific enantiomer's properties when interpreting results and designing experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. LRRK2-IN-1 | LRRK2 | Tocris Bioscience [tocris.com]
- 5. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LRRK2 Kinase Inhibitors in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity, implicated in a variety of cellular processes. Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease, often leading to a pathogenic increase in its kinase activity. This has made LRRK2 a prominent target for therapeutic intervention. Small molecule inhibitors of LRRK2's kinase function are crucial tools for studying its role in cellular pathways and for developing potential treatments for Parkinson's disease and other associated conditions.
This document provides detailed application notes and protocols for the use of potent and selective LRRK2 kinase inhibitors in primary neuron cultures. While the user specified "(R,R)-Lrrk2-IN-7," this compound could not be definitively identified in publicly available scientific literature. Therefore, this guide will use the well-characterized, potent, and selective LRRK2 inhibitor, HG-10-102-01 , as a representative example to provide specific quantitative data and procedural guidance. The principles and methods described herein are broadly applicable to other potent and selective LRRK2 kinase inhibitors, but researchers should always refer to the specific product information for any inhibitor used.
Mechanism of Action and Cellular Targets
LRRK2 functions as a serine/threonine kinase, and its pathogenic mutations, such as the common G2019S mutation, enhance this kinase activity. A primary class of substrates for LRRK2 are Rab GTPases, which are key regulators of vesicular trafficking. By phosphorylating specific Rab proteins, LRRK2 influences a wide array of cellular functions including endolysosomal pathway, autophagy, and mitochondrial function.
LRRK2 kinase inhibitors, such as HG-10-102-01, are typically ATP-competitive, binding to the kinase domain and preventing the phosphorylation of its substrates. A common method to confirm the engagement of LRRK2 inhibitors in cellular systems is to measure the dephosphorylation of LRRK2 at serine residues 910 and 935 (Ser910/Ser935), which are autophosphorylation sites that are reliable markers of LRRK2 kinase activity.
Data Presentation: Potency of a Representative LRRK2 Inhibitor
The following table summarizes the in vitro potency of the representative LRRK2 inhibitor, HG-10-102-01. Researchers should generate similar data for their specific inhibitor of interest.
| Inhibitor | Target | IC50 (nM) | Reference |
| HG-10-102-01 | Wild-type LRRK2 | 20.3 | [1][2][3] |
| LRRK2 (G2019S mutant) | 3.2 | [1][2][3] | |
| LRRK2 (A2016T mutant) | 153.7 | [2] | |
| LRRK2 (G2019S + A2016T) | 95.9 | [2] |
Experimental Protocols
I. Preparation of LRRK2 Kinase Inhibitor Stock Solution
-
Reconstitution: LRRK2 inhibitors are typically supplied as a lyophilized powder. Reconstitute the inhibitor in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is fully dissolved by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the supplier.
II. Primary Neuron Culture
This protocol provides a general guideline for the culture of primary cortical neurons from embryonic rodents. Specific details may need to be optimized based on the neuronal type and experimental requirements.
-
Coating Culture Vessels:
-
Aseptically coat culture plates or coverslips with an appropriate attachment factor, such as Poly-D-Lysine (50 µg/mL in sterile water) for 1-2 hours at room temperature, followed by washing with sterile water.
-
For enhanced neuronal survival and differentiation, a secondary coating of laminin (10 µg/mL in sterile PBS) can be applied overnight at 4°C.
-
-
Tissue Dissection and Dissociation:
-
Dissect cortices from embryonic day 16-18 (E16-18) mouse or rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and enzymatically digest it with a solution containing papain (e.g., 20 units/mL) in a suitable buffer at 37°C for 25-30 minutes to dissociate the tissue into a single-cell suspension.
-
Neutralize the enzyme using a serum-containing medium or a specific inhibitor solution.
-
-
Cell Plating:
-
Gently triturate the cell pellet in pre-warmed neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin) to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at the desired density onto the pre-coated culture vessels.
-
-
Neuron Maintenance:
-
Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2.
-
Perform partial media changes every 2-3 days to replenish nutrients.
-
III. Treatment of Primary Neurons with LRRK2 Inhibitor
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the LRRK2 inhibitor stock solution. Prepare a series of dilutions in pre-warmed complete neuronal culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Cell Treatment:
-
Culture the primary neurons for a sufficient period to allow for maturation and network formation (e.g., 5-7 days in vitro, DIV).
-
Carefully remove a portion of the old medium from each well and replace it with the medium containing the appropriate concentration of the LRRK2 inhibitor or vehicle control.
-
-
Incubation: Incubate the treated neurons for the desired duration. The incubation time will depend on the specific experimental endpoint. For assessing the inhibition of LRRK2 kinase activity, an incubation period of 1-2 hours is often sufficient. For studying downstream cellular effects, longer incubation times (24-72 hours or more) may be necessary.
-
Experimental Readout: Following incubation, cells can be processed for various downstream analyses, such as:
-
Western Blotting: To assess the phosphorylation status of LRRK2 (pSer910/pSer935) and its substrates (e.g., pRab10), as well as total protein levels.
-
Immunocytochemistry: To visualize neuronal morphology, protein localization, or the formation of pathological inclusions.
-
Neuronal Viability Assays: To assess any potential cytotoxicity of the inhibitor.
-
Visualizations
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
References
Application Notes and Protocols for (R,R)-Lrrk2-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its role in both familial and sporadic cases of Parkinson's disease. The kinase activity of LRRK2 is believed to be central to its pathological function, making it a key therapeutic target. (R,R)-Lrrk2-IN-7 is a potent, selective, and central nervous system (CNS)-penetrant inhibitor of LRRK2 kinase activity, serving as a critical tool for studying the physiological and pathological roles of LRRK2. These application notes provide detailed protocols for the preparation and use of this compound stock solutions in a laboratory setting.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Weight | 414.49 g/mol | N/A |
| IC₅₀ | 0.9 nM | [1][2] |
| Solubility in DMSO | 100 mg/mL (241.25 mM) | [3] |
Table 2: Stock Solution Preparation and Storage
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Maximum Stock Concentration | 241.25 mM | [3] |
| Long-term Storage | -80°C for up to 1 year | [1] |
| Short-term Storage | -20°C for up to 6 months | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for high concentrations)[3]
-
Calibrated pipettes
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh a desired amount of the this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.145 mg of the compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. To prepare a 10 mM stock solution from 4.145 mg of powder, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
For concentrations at or above 100 mg/mL, sonication in an ultrasonic bath may be necessary to achieve complete dissolution.[3]
-
-
Aliquotting and Storage:
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds.
-
Handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
Protocol 2: Example of an In Vitro LRRK2 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on LRRK2.
Materials:
-
Recombinant LRRK2 (wild-type or mutant)
-
This compound stock solution (prepared as in Protocol 1)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP solution
-
LRRK2 substrate (e.g., LRRKtide peptide or a Rab protein)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Prepare Reagents: Dilute the recombinant LRRK2, substrate, and ATP to their final desired concentrations in kinase assay buffer. Prepare a serial dilution of the this compound stock solution in DMSO, and then further dilute in kinase assay buffer to the final assay concentrations. Include a DMSO-only control.
-
Kinase Reaction:
-
Add the LRRK2 enzyme and the this compound dilutions (or DMSO control) to the wells of the 384-well plate.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the reaction for the desired time (e.g., 60-120 minutes) at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value of this compound.
-
Visualizations
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 3. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
Application Notes and Protocols: Western Blot for Phospho-LRRK2 (S935) Following Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. The kinase activity of LRRK2 is a key target for therapeutic intervention. A reliable method for monitoring the efficacy of LRRK2 inhibitors is to measure the phosphorylation status of LRRK2 at serine 935 (S935). Pharmacological inhibition of LRRK2 kinase activity leads to a rapid dephosphorylation at S935.[1][2][3] This makes the detection of phospho-LRRK2 (pLRRK2) at S935 by Western blot a crucial pharmacodynamic biomarker to assess inhibitor activity in preclinical and clinical studies.[1][3][4]
These application notes provide a detailed protocol for performing a Western blot to detect changes in pLRRK2 S935 levels in cell lysates after treatment with a LRRK2 kinase inhibitor.
Signaling Pathway
LRRK2 is a multi-domain protein with both kinase and GTPase activity. The phosphorylation of LRRK2 at S935 is a key regulatory event. LRRK2 kinase inhibitors block the catalytic activity of the kinase domain. This inhibition leads to the dephosphorylation of LRRK2 at S935, which can subsequently lead to the destabilization and proteasomal degradation of the LRRK2 protein.[5][6]
References
- 1. Frontiers | LRRK2 Phosphorylation, More Than an Epiphenomenon [frontiersin.org]
- 2. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 3. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 4. An Assessment of LRRK2 Serine 935 Phosphorylation in Human Peripheral Blood Mononuclear Cells in Idiopathic Parkinson’s Disease and G2019S LRRK2 Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Measuring LRRK2-Mediated Rab10 Phosphorylation Using (R,R)-Lrrk2-IN-7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for measuring the phosphorylation of Rab10, a key substrate of the Leucine-rich repeat kinase 2 (LRRK2), using the selective LRRK2 inhibitor, (R,R)-Lrrk2-IN-7. Mutations that activate LRRK2 are a significant genetic cause of Parkinson's disease, making the modulation of its kinase activity a prime therapeutic target.[1][2][3] Measuring the phosphorylation of Rab10 at the Threonine 73 (Thr73) residue serves as a robust biomarker for LRRK2 kinase activity in both cellular and in vivo models.[4][5][6]
The protocols outlined below are designed for use in various research settings, including academic laboratories and drug discovery platforms, to assess the potency and efficacy of LRRK2 inhibitors.
LRRK2-Rab10 Signaling Pathway
The diagram below illustrates the central role of LRRK2 in phosphorylating Rab10 and how this process is blocked by the inhibitor this compound. Pathogenic mutations in LRRK2, such as G2019S and R1441C/G, enhance its kinase activity, leading to increased levels of phosphorylated Rab10 (pRab10).[1][6][7] This hyper-phosphorylation is believed to disrupt downstream cellular processes, including vesicular trafficking and ciliogenesis.[3][8]
Application Notes
Principle of the Assay: This assay quantifies LRRK2 kinase activity by measuring the phosphorylation of its substrate, Rab10, at Thr73. The highly specific and potent inhibitor this compound is used to block LRRK2 activity, leading to a measurable decrease in pT73-Rab10 levels. This reduction serves as a direct readout of target engagement and inhibitor efficacy. The phosphorylation status of Rab10 can be assessed using various techniques, most commonly by Western blot with a phospho-specific antibody or by Phos-tag™ SDS-PAGE, which separates phosphorylated and non-phosphorylated proteins based on mobility shift.[9][10]
Cell Systems and Tissues: The LRRK2-Rab10 pathway is active in a wide range of cell types, making this assay broadly applicable.
-
Human Peripheral Blood Mononuclear Cells (PBMCs) and Neutrophils: These are highly relevant for clinical studies as they are readily accessible from patients and express detectable levels of LRRK2 and Rab10.[4][6][11]
-
Cell Lines: HEK293, A549, and mouse embryonic fibroblasts (MEFs) are commonly used, especially for mechanistic studies and inhibitor screening.[9][10]
-
Primary Neurons and Glia: Assessing Rab10 phosphorylation in these central nervous system cells is crucial for understanding the neurobiological consequences of LRRK2 activity.[8][12]
-
Tissue Lysates: Rodent brain, lung, and spleen tissues can be analyzed to determine in vivo target engagement of LRRK2 inhibitors.[6][13]
Expected Results: Treatment of cells or tissues with this compound is expected to cause a dose- and time-dependent decrease in the ratio of pT73-Rab10 to total Rab10. In cells expressing pathogenic LRRK2 mutations (e.g., G2019S), basal levels of pT73-Rab10 will be elevated, and the effect of the inhibitor will be more pronounced.[6][12][14]
Experimental Workflow
The following diagram provides a high-level overview of the experimental procedure for measuring Rab10 phosphorylation.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Endogenous pT73-Rab10
This protocol is designed for analyzing endogenous Rab10 phosphorylation in cultured cells (e.g., A549, MEFs) or primary cells (e.g., neutrophils).
Materials and Reagents:
-
Cell Line: A549 cells (or other suitable cell line)
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Lysis Buffer: 1x Cell Lysis Buffer (e.g., Cell Signaling Technology #9803) supplemented with 1x Protease/Phosphatase Inhibitor Cocktail (e.g., Thermo Fisher #78440).
-
Primary Antibodies:
-
Rabbit anti-pT73-Rab10 monoclonal antibody (e.g., Abcam [MJF-R21-38-8])
-
Mouse anti-Total Rab10 monoclonal antibody (e.g., Abcam [MJF-R23])
-
-
Secondary Antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), transfer buffer, blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in TBST), TBST buffer.
-
Protein Assay Reagent: BCA or Bradford assay kit.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549) in 6-well plates and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 1000 nM. Include a DMSO-only vehicle control.
-
Aspirate old medium and add the medium containing the inhibitor or vehicle.
-
Incubate for a specified time (e.g., 90 minutes for dose-response, or various time points for a time-course).
-
-
Cell Lysis:
-
Place the culture plate on ice and wash cells once with ice-cold PBS.
-
Aspirate PBS and add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15 minutes, vortexing briefly every 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 1 µg/µL) with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate (final concentration 1x) and boil at 95°C for 5 minutes.
-
Load 15-30 µg of total protein per lane onto an SDS-PAGE gel (e.g., 4-15% gradient gel).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pT73-Rab10 and anti-Total Rab10) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the membrane three times for 5 minutes each with TBST, protected from light.
-
-
Imaging and Analysis:
-
Scan the membrane using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the band intensities for pT73-Rab10 and Total Rab10.
-
Calculate the ratio of pT73-Rab10 to Total Rab10 for each sample and normalize to the vehicle control.
-
Protocol 2: Phos-tag™ SDS-PAGE for Rab10 Phosphorylation Analysis
This method provides a clear visual separation of phosphorylated and non-phosphorylated Rab10, allowing for an estimation of phosphorylation stoichiometry.[9][10][15]
Follow steps 1-3 from Protocol 1.
Additional Materials:
-
Phos-tag™ Acrylamide: (Wako Chemicals)
-
MnCl₂ Solution: 1 M stock.
Procedure:
-
Gel Preparation:
-
Prepare a standard SDS-PAGE gel (e.g., 10% acrylamide) and add Phos-tag™ acrylamide (e.g., to a final concentration of 50 µM) and MnCl₂ (e.g., to 100 µM) to the resolving gel solution before polymerization. Note: Optimal concentrations may require titration.
-
-
Sample Preparation and Electrophoresis:
-
Prepare samples as in Protocol 1, Step 4.
-
Load samples onto the Phos-tag™ gel.
-
Run the gel at a constant voltage (e.g., 120 V) until the desired separation is achieved. The phosphorylated form of Rab10 will migrate more slowly.
-
-
Manganese Ion Removal and Transfer:
-
Before transferring, gently shake the gel in transfer buffer containing 10 mM EDTA for 10 minutes to remove Mn²⁺ ions, which can interfere with protein transfer. Repeat with fresh buffer.
-
Proceed with protein transfer as described in Protocol 1, Step 5.
-
-
Immunoblotting and Analysis:
-
For Phos-tag™ blots, only the Total Rab10 antibody is needed for detection.
-
Follow the immunoblotting and imaging steps from Protocol 1 (Steps 6-7).
-
Quantify the intensities of both the upper (phosphorylated) and lower (non-phosphorylated) Rab10 bands.
-
Data Presentation
The following tables provide examples of expected quantitative data from these experiments.
Table 1: Dose-Dependent Inhibition of Rab10 Phosphorylation by this compound
| This compound [nM] | pT73-Rab10 / Total Rab10 Ratio (Normalized to Vehicle) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.45 | 55% |
| 100 | 0.10 | 90% |
| 1000 | 0.05 | 95% |
Data are representative. IC₅₀ values should be calculated from a full dose-response curve.
Table 2: Time-Course of Rab10 Dephosphorylation Following LRRK2 Inhibition
| Time after Inhibitor Addition (100 nM) | pT73-Rab10 / Total Rab10 Ratio (Normalized to t=0) |
| 0 min | 1.00 |
| 2 min | 0.65 |
| 5 min | 0.30 |
| 15 min | 0.12 |
| 30 min | 0.08 |
| 60 min | 0.05 |
Data are representative and show the rapid dephosphorylation of Rab10 upon LRRK2 inhibition.[10]
References
- 1. Multiple Pathways of LRRK2-G2019S/Rab10 Interaction in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Cell Biology of LRRK2 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. youtube.com [youtube.com]
- 8. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Selective LRRK2 kinase inhibition reduces phosphorylation of endogenous Rab10 and Rab12 in human peripheral mononuclear blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accurate MS-based Rab10 Phosphorylation Stoichiometry Determination as Readout for LRRK2 Activity in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag [jove.com]
Application Notes and Protocols for Assessing Lysosomal Function with LRRK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein implicated in various cellular processes, including vesicular trafficking and autophagy.[1] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease (PD), with the common G2019S mutation leading to increased kinase activity.[2] Growing evidence links LRRK2 dysfunction to impaired lysosomal activity, a critical cellular pathway for waste degradation and recycling.[2][3] Consequently, LRRK2 kinase inhibitors are under investigation as potential therapeutics to restore lysosomal function.[4] These application notes provide detailed protocols for assays to assess lysosomal function in the presence of LRRK2 inhibitors.
LRRK2 Signaling and Lysosomal Function
LRRK2 plays a crucial role in regulating the endolysosomal system, in part through its interaction with and phosphorylation of a subset of Rab GTPases, which are master regulators of vesicular trafficking.[5][6] Under conditions of lysosomal stress, LRRK2 is recruited to the lysosomal membrane, where it can be activated.[7] This activation leads to the phosphorylation of Rab GTPases, such as Rab8 and Rab10, influencing lysosomal size, pH, and degradative capacity.[2][7] Pathogenic LRRK2 mutations can disrupt this delicate balance, leading to lysosomal dysfunction, which can be rescued by LRRK2 kinase inhibitors.[4][8]
Figure 1: LRRK2 signaling in lysosomal stress and the effect of inhibitors.
Experimental Workflow
A typical workflow for assessing the impact of LRRK2 inhibitors on lysosomal function involves several key steps, from cell culture and inhibitor treatment to specific functional assays and data analysis.
Figure 2: General workflow for assessing LRRK2 inhibitor effects.
Data Presentation: Effects of LRRK2 Inhibitors on Lysosomal Function
The following tables summarize quantitative data on the effects of commonly used LRRK2 inhibitors on various aspects of lysosomal function.
Table 1: LRRK2 Inhibitor Potency
| Inhibitor | Target | IC50 (nM) | Reference |
| MLi-2 | LRRK2 (in vitro kinase assay) | 0.76 | [9] |
| MLi-2 | LRRK2 (cellular pSer935 assay) | 1.4 | [9] |
| GSK2578215A | LRRK2 (wild-type, biochemical) | ~10 | [10] |
| GSK2578215A | LRRK2 (G2019S mutant, biochemical) | ~10 | [10] |
| PF-475 | LRRK2 (cellular) | ~500 | [3] |
Table 2: Effects of LRRK2 Inhibitors on Lysosomal pH and Morphology
| Assay | Cell Model | LRRK2 Status | Inhibitor | Effect | Reference |
| Lysosomal pH | GBA mutant knock-in astrocytes | Wild-type | MLi-2 | Rescued lysosomal pH levels | [2] |
| Lysosomal Acidity | G2019S knock-in neurons | G2019S | GSK2578215A | Rescued defect in lysosome acidity to wild-type levels | [8] |
| Lysosome Number & Area | G2019S knock-in neurons | G2019S | GSK2578215A | Reduced to wild-type levels | [8] |
Table 3: Effects of LRRK2 Inhibitors on Lysosomal Proteolytic and Enzyme Activity
| Assay | Cell Model | LRRK2 Status | Inhibitor | Effect | Reference |
| DQ-BSA Proteolysis | LRRK2 R1441G iPSC-derived microglia | R1441G | DNL151 (2 µM) | Fully rescued lysosomal proteolysis, normalizing signal to wild-type levels | [11] |
| DQ-Red-BSA Proteolysis | SH-SY5Y overexpressing G2019S | G2019S | PF-475 | Rescued proteolytic impairment | [3] |
| Cathepsin B Activity | GBA mutant knock-in astrocytes | Wild-type | MLi-2 | Corrected Cathepsin B activity | [2] |
| GCase Activity | iPSC-derived dopaminergic neurons with LRRK2 or GBA mutations | G2019S, R1441C, GBA mutations | MLi-2 | Increased GCase activity | [2] |
Experimental Protocols
Assessment of Lysosomal pH using LysoTracker Staining
Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic cellular compartments. An increase in fluorescence intensity can indicate an increase in the number or acidity of lysosomes.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
LRRK2 inhibitor of choice (e.g., MLi-2, GSK2578215A)
-
LysoTracker Red DND-99 (Thermo Fisher Scientific, L7528)
-
Live-cell imaging medium
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Treat cells with the LRRK2 inhibitor at the desired concentration and for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Prepare a working solution of LysoTracker Red in pre-warmed live-cell imaging medium. A final concentration of 50-100 nM is recommended, but should be optimized for your cell type.[3]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the LysoTracker Red working solution to the cells and incubate for 30 minutes to 2 hours at 37°C, protected from light.[12]
-
Remove the staining solution and replace it with fresh, pre-warmed live-cell imaging medium.
-
Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation ~577 nm, emission ~590 nm for LysoTracker Red).
-
For quantitative analysis, measure the fluorescence intensity per cell using image analysis software (e.g., ImageJ). For flow cytometry, harvest the cells and analyze the fluorescence intensity according to the instrument's instructions.
Measurement of Lysosomal Proteolytic Activity using DQ-BSA Assay
Principle: DQ™ Green BSA is a derivative of bovine serum albumin (BSA) that is heavily labeled with a self-quenched fluorophore. Upon hydrolysis by proteases within the lysosome, the fluorescence is released, and the increase in fluorescence intensity is proportional to the proteolytic activity.
Materials:
-
Live cells cultured in a multi-well plate
-
LRRK2 inhibitor of choice
-
DQ™ Green BSA (Thermo Fisher Scientific, D12050) or DQ™ Red BSA (Thermo Fisher Scientific, D12051)
-
Live-cell imaging medium
-
Fluorescence microscope or plate reader
Protocol:
-
Plate cells in a multi-well plate suitable for fluorescence imaging or measurement.
-
Treat cells with the LRRK2 inhibitor and vehicle control as described previously.
-
Prepare a 10 µg/mL working solution of DQ-BSA in pre-warmed complete media.[2]
-
Wash the cells once with PBS.
-
Add the DQ-BSA working solution to the cells and incubate for 6 to 24 hours at 37°C.[2]
-
After incubation, wash the cells with PBS and fix with 4% paraformaldehyde (optional, for imaging).[2]
-
Image the cells using a fluorescence microscope (e.g., excitation/emission ~495/515 nm for DQ Green BSA) or measure the total fluorescence intensity using a plate reader.
-
Quantify the fluorescence intensity per cell or per well to determine the relative proteolytic activity.
Cathepsin B Activity Assay (Fluorometric)
Principle: This assay utilizes a synthetic substrate that is cleaved by Cathepsin B to release a fluorescent group. The rate of fluorescence increase is proportional to the enzyme's activity.
Materials:
-
Cell lysates
-
LRRK2 inhibitor of choice
-
Cathepsin B Activity Assay Kit (e.g., Abcam, ab65300 or Sigma-Aldrich, MAK387)
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Culture and treat cells with the LRRK2 inhibitor and vehicle control.
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions. Typically, this involves lysing 1-5 x 10^6 cells in 50 µL of chilled lysis buffer.[13][14]
-
Determine the protein concentration of the lysates.
-
Add 50-200 µg of cell lysate (in 50 µL) to each well of a 96-well plate.[13]
-
Add 50 µL of the Cathepsin B Reaction Buffer to each well.[13]
-
Add 2 µL of the Cathepsin B substrate (e.g., Ac-RR-AFC, 200 µM final concentration).[13][14]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[13][14]
-
Measure the fluorescence intensity using a fluorometer with excitation at 400 nm and emission at 505 nm.[13][14]
-
Calculate the Cathepsin B activity relative to the control samples.
Glucocerebrosidase (GCase) Activity Assay
Principle: This assay measures the activity of the lysosomal enzyme GCase by monitoring the hydrolysis of a fluorescent substrate.
Materials:
-
Cell lysates
-
LRRK2 inhibitor of choice
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), a fluorescent substrate
-
Assay buffer (e.g., citrate/phosphate buffer, pH 5.4)
-
Stop solution (e.g., glycine-NaOH, pH 10.7)
-
Fluorometric plate reader
Protocol:
-
Culture and treat cells with the LRRK2 inhibitor and vehicle control.
-
Prepare cell lysates and determine the protein concentration.
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Initiate the reaction by adding the 4-MUG substrate solution.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Calculate the GCase activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.
References
- 1. researchgate.net [researchgate.net]
- 2. “LRRK2: Autophagy and Lysosomal Activity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | “LRRK2: Autophagy and Lysosomal Activity” [frontiersin.org]
- 4. LRRK2 Kinase Inhibition Rescues Deficits in Lysosome Function Due to Heterozygous GBA1 Expression in Human iPSC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Familial knockin mutation of LRRK2 causes lysosomal dysfunction and accumulation of endogenous insoluble α-synuclein in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Axonal Lysosomal Assays for Characterizing the Effects of LRRK2 G2019S - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Phos-tag Gel Analysis of LRRK2 Substrate Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Phos-tag™ SDS-PAGE to analyze the phosphorylation of Leucine-Rich Repeat Kinase 2 (LRRK2) substrates, a critical aspect of Parkinson's disease research and drug development. The protocols focus on the robust detection of phosphorylated Rab10, a direct substrate of LRRK2, offering a reliable method to assess LRRK2 kinase activity in cellular models.[1][2][3][4][5][6][7]
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[4][8][9] These mutations often lead to increased kinase activity, making the modulation of LRRK2 a key therapeutic strategy.[10] Phos-tag™ acrylamide, when incorporated into polyacrylamide gels, specifically retards the mobility of phosphorylated proteins, allowing for clear separation of phosphorylated and non-phosphorylated forms by standard Western blotting.[1][11] This technique provides a powerful tool to investigate LRRK2 signaling pathways and to screen for potential kinase inhibitors.[1][3]
Data Presentation
Table 1: LRRK2 Substrate Phosphorylation Analysis using Phos-tag™ SDS-PAGE
| Parameter | Description | Key Findings | References |
| Primary Substrate | Rab10, a member of the Rab GTPase family. | LRRK2 directly phosphorylates Rab10 at a conserved threonine residue (Thr73).[1] | [1][3][5][6][7] |
| Pathogenic Mutations | G2019S, R1441G/C/H, Y1699C | Pathogenic LRRK2 mutations (e.g., G2019S, R1441G) increase Rab10 phosphorylation.[1][3][5] | [1][3][5] |
| Kinase-Inactive Mutant | D2017A | Ablates Rab10 phosphorylation, confirming LRRK2 as the primary kinase for Rab10 in the studied cells.[1][3][5] | [1][3][5] |
| LRRK2 Inhibitors | MLi-2, GSK2578215A | LRRK2 kinase inhibitors lead to rapid dephosphorylation of Rab10.[1][11] | [1][11] |
| Dephosphorylation Rate | Time-course analysis | Rab10 is dephosphorylated within 1-2 minutes of LRRK2 inhibitor treatment, significantly faster than LRRK2 autophosphorylation sites like Ser935 and Ser1292 (40-80 minutes).[1][3][5][6][7] | [1][3][5][6][7] |
| Regulatory Sites | LRRK2 Ser910/Ser935 | Mutation of these sites to alanine (S910A+S935A) suppresses Rab10 phosphorylation, suggesting a role for these sites in regulating LRRK2 activity towards its substrates.[1][3][4][5][6][7] | [1][3][4][5][6][7] |
Signaling Pathway Diagram
Experimental Protocols
Protocol 1: Cell Lysis and Sample Preparation
This protocol is adapted from established methods for preparing cell lysates for Phos-tag™ analysis.[12]
-
Cell Culture: Culture cells (e.g., Mouse Embryonic Fibroblasts (MEFs), HEK293T) to 80-90% confluency in a 6-well or 12-well plate.
-
Treatment (Optional): Treat cells with LRRK2 inhibitors (e.g., 100 nM MLi-2 for 1 hour) or other compounds as required for the experiment.[12]
-
Lysis:
-
Place the culture plate on ice and wash cells once with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer (e.g., 200 µL for a 6-well plate). A recommended lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 10 minutes, vortexing briefly every 2-3 minutes.[12]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Dilute the cell lysate to a final concentration of 1-2 µg/µL with lysis buffer.
-
Add 4x SDS-PAGE sample buffer to the lysate and boil at 95°C for 5 minutes.
-
Protocol 2: Phos-tag™ SDS-PAGE and Western Blotting
This protocol provides a method for separating phosphorylated Rab10 from its non-phosphorylated form.[13][14]
-
Gel Preparation (10% Acrylamide Separating Gel):
-
For a 10 mL separating gel, mix the following in a 15 mL tube:
-
10% (w/v) acrylamide/bis-acrylamide solution (29:1)
-
375 mM Tris-HCl, pH 8.8
-
0.1% (w/v) SDS
-
-
Add 100 µL of 5 mM Phos-tag™ Acrylamide (final concentration: 50 µM) and 10 µL of 1 M MnCl₂ (final concentration: 100 µM).[14] Note: Optimal concentrations may require adjustment.
-
Initiate polymerization by adding TEMED and 10% (w/v) APS.[14]
-
Immediately pour the gel and allow it to polymerize for at least 30 minutes.
-
-
Stacking Gel Preparation (4% Acrylamide):
-
Prepare a standard 4% stacking gel mixture without Phos-tag™ Acrylamide or MnCl₂.[14]
-
Pour the stacking gel on top of the polymerized separating gel and insert the comb. Allow it to polymerize for 30 minutes.
-
-
Electrophoresis:
-
Load 10-20 µg of protein lysate per well.
-
Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.[13]
-
-
Gel Washing:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel three times for 10 minutes each in transfer buffer containing 1 mM EDTA to remove Mn²⁺ ions, which can interfere with protein transfer.
-
Perform a final 10-minute wash in transfer buffer without EDTA.[11]
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer system. A longer transfer time with cooling is recommended for optimal results.[11]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against total Rab10 overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[11]
-
Experimental Workflow Diagram
References
- 1. Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Substrate Phosphorylation of LRRK2 in Tissues and Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors | MRC PPU [ppu.mrc.ac.uk]
- 6. Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors | Parkinson's Disease [michaeljfox.org]
- 8. LRRK2 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | LRRK2 Phosphorylation, More Than an Epiphenomenon [frontiersin.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Video: Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag [jove.com]
- 12. Western blotting for LRRK2 signalling in macrophages protocol v1 [protocols.io]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag - PMC [pmc.ncbi.nlm.nih.gov]
Proximity Ligation Assay for Endogenous LRRK2 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are the most common cause of autosomal dominant Parkinson's disease (PD) and are also associated with sporadic forms of the disease.[3][4][5] A key pathogenic event linked to these mutations is the hyperactivation of LRRK2's kinase domain.[1] Consequently, measuring endogenous LRRK2 kinase activity is crucial for understanding PD pathogenesis and for the development of therapeutic inhibitors.[6]
Traditional methods for assessing LRRK2 kinase activity, such as western blotting for autophosphorylation at serine 1292 (pS1292) or phosphorylation of its substrate Rab10 at threonine 73 (pT73-Rab10), often lack the sensitivity to detect the low abundance of endogenous LRRK2 and provide limited cellular resolution.[3][4][7][8] The Proximity Ligation Assay (PLA) offers a highly sensitive and specific alternative for detecting and quantifying endogenous LRRK2 activity in situ.[3][4][7][8]
This application note provides a detailed protocol for a PLA-based method to measure endogenous LRRK2 kinase activity by detecting the autophosphorylation at serine 1292. This assay is a powerful tool for basic research and for screening the efficacy of LRRK2-targeting compounds in a cellular context.[6]
Principle of the Assay
The LRRK2 pS1292 PLA specifically detects LRRK2 that is autophosphorylated at serine 1292, a direct marker of its kinase activity. The assay utilizes two primary antibodies raised in different species: one that recognizes total LRRK2 protein and another that specifically binds to the phosphorylated S1292 residue.[3][7]
When these two antibodies bind to the same LRRK2 molecule, they are in close proximity. This proximity allows for the subsequent steps of the PLA to occur. Secondary antibodies conjugated with unique oligonucleotides (PLA probes) bind to the primary antibodies.[3][7] If the probes are close enough, connector oligonucleotides can be added to hybridize to the two PLA probes, and a ligase can join their ends to form a circular DNA template.[3][7] This circular DNA is then amplified via rolling circle amplification (RCA), generating a long DNA product containing hundreds of copies of the original sequence.[3][7] Finally, fluorescently labeled oligonucleotides complementary to the amplified sequence are hybridized, resulting in a bright fluorescent spot that can be visualized and quantified using fluorescence microscopy.[3][7] Each fluorescent spot represents a single LRRK2 molecule with kinase activity.
LRRK2 Signaling Pathway
Caption: LRRK2 signaling cascade leading to downstream cellular events.
Experimental Workflow
Caption: Step-by-step workflow for the Proximity Ligation Assay.
Application Notes
-
Antibody Selection is Critical: The success of the LRRK2 pS1292 PLA is highly dependent on the specificity and affinity of the primary antibodies. It is essential to use a well-characterized pair of antibodies: a monoclonal antibody for total LRRK2 and a polyclonal or monoclonal antibody specific for the pS1292 epitope. The provided protocol lists a validated antibody pair.
-
Controls are Essential: To ensure the specificity of the PLA signal, several controls should be included:
-
LRRK2 Knockout (KO) Cells: These cells should show no PLA signal, confirming that the signal is dependent on the presence of LRRK2.[3]
-
Single Primary Antibody Control: Omitting one of the primary antibodies should abolish the PLA signal.
-
LRRK2 Kinase Inhibitor Treatment: Pre-treating cells with a potent and specific LRRK2 kinase inhibitor (e.g., MLi-2 or GNE-7915) should significantly reduce or eliminate the PLA signal.
-
-
Cell Density: Cells should be seeded at a density that results in 70-80% confluency at the time of fixation to ensure optimal cell health and morphology for imaging.[3][7]
-
Optimization: While the provided protocol is robust, some optimization of antibody concentrations and incubation times may be necessary for different cell types or experimental conditions.
-
Drug Discovery and Development: This assay is well-suited for screening small molecule inhibitors of LRRK2 kinase activity in a cellular environment.[6] Dose-response curves can be generated to determine the potency (e.g., IC50) of compounds.[8]
Detailed Experimental Protocol: LRRK2 pS1292 PLA in Fixed Cells
This protocol is adapted from Keeney et al., 2021.[7]
Materials:
-
Cells: HEK293 cells (Wild-type, LRRK2 G2019S mutant, and LRRK2 KO)
-
Culture Medium: DMEM with 10% FBS
-
Coverslips: 12 mm poly-D-lysine coated
-
24-well plate
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer: 10% Normal Donkey Serum (NDS) and 0.02% Triton X-100 in 1x PBS
-
Primary Antibodies:
-
Rabbit anti-LRRK2 phospho-S1292 (e.g., Abcam, cat# ab203181)
-
Mouse anti-LRRK2 (e.g., NeuroMab, clone N241A/34)
-
-
PLA Reagents: Duolink® In Situ PLA reagents (Sigma-Aldrich), including PLA probes (anti-rabbit PLUS and anti-mouse MINUS), ligation reagents, amplification reagents, and detection reagents.
-
Wash Buffers: Duolink® In Situ Wash Buffers A and B
-
Mounting Medium with DAPI
Procedure:
-
Cell Seeding:
-
Fixation:
-
Permeabilization and Blocking:
-
Primary Antibody Incubation:
-
PLA Probe Incubation:
-
Wash the cells three times for 10 minutes each with 1x PBS.
-
Prepare the PLA probe solution (anti-rabbit PLUS and anti-mouse MINUS) according to the manufacturer's instructions.
-
Add the PLA probe solution to the coverslips and incubate for 1 hour in a pre-heated humidity chamber at 37°C.[8]
-
-
Ligation:
-
Amplification:
-
Wash the coverslips twice for 2 minutes each with Wash Buffer A.[8]
-
Prepare the amplification solution according to the manufacturer's instructions.
-
Add the amplification solution and incubate for 100 minutes in a pre-heated humidity chamber at 37°C.[8] Note: Protect from light from this step onwards.[8]
-
-
Detection and Mounting:
-
Wash the coverslips twice for 10 minutes each with Wash Buffer B.[8]
-
Wash once for 1 minute with 0.01x Wash Buffer B.
-
Carefully remove the coverslips from the wells and mount them on glass slides using a mounting medium containing DAPI.
-
Seal the coverslips and allow them to dry.
-
-
Imaging and Analysis:
-
Visualize the PLA signal using a confocal microscope. The signal will appear as distinct fluorescent puncta.
-
Capture images from multiple fields of view for each condition.
-
Quantify the number of PLA puncta per cell using image analysis software (e.g., ImageJ with the BlobFinder plugin). The DAPI stain allows for the identification and counting of individual cells.
-
Data Presentation
The quantitative data obtained from the PLA experiment can be effectively summarized in tables for clear comparison between different experimental conditions.
Table 1: Quantification of LRRK2 pS1292 PLA Signal in Different Cell Lines
| Cell Line | Genotype | Average PLA Puncta per Cell (± SEM) | Fold Change vs. Wild-Type |
| HEK293 | Wild-Type | 15.2 ± 2.1 | 1.0 |
| HEK293 | G2019S/G2019S | 85.6 ± 7.8 | 5.6 |
| HEK293 | LRRK2 -/- | 1.3 ± 0.5 | 0.09 |
Data are representative and should be determined experimentally.
Table 2: Effect of LRRK2 Kinase Inhibitor on pS1292 PLA Signal in G2019S HEK293 Cells
| Treatment | Concentration | Average PLA Puncta per Cell (± SEM) | % Inhibition |
| Vehicle (DMSO) | - | 84.9 ± 8.2 | 0% |
| GNE-7915 | 10 nM | 42.1 ± 5.3 | 50.4% |
| GNE-7915 | 100 nM | 10.5 ± 2.5 | 87.6% |
| GNE-7915 | 1 µM | 2.8 ± 1.1 | 96.7% |
Data are representative and should be determined experimentally.
Conclusion
The Proximity Ligation Assay for LRRK2 autophosphorylation is a highly sensitive and quantitative method to measure endogenous LRRK2 kinase activity in a cellular context.[3][8] This powerful technique provides valuable insights into the regulation of LRRK2 activity in health and disease and serves as a critical tool for the development of novel therapeutics for Parkinson's disease and other LRRK2-associated disorders.[6] The detailed protocol and application notes provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this assay in their studies.
References
- 1. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential protein-protein interactions of LRRK1 and LRRK2 indicate roles in distinct cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing the Sensitivity of LRRK2 Assays: Development of Proximity Ligation Assays for LRRK2 | Parkinson's Disease [michaeljfox.org]
- 7. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(R,R)-Lrrk2-IN-7 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LRRK2 inhibitor, (R,R)-Lrrk2-IN-7. The information provided addresses common challenges, with a particular focus on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable.[1] For optimal results, use fresh, anhydrous DMSO as the compound is hygroscopic, and absorbed water can impact solubility.
Q2: Is this compound soluble in aqueous buffers like PBS or Tris?
A2: this compound has very low solubility in purely aqueous buffers such as Phosphate Buffered Saline (PBS) or Tris buffers. Direct dissolution in these buffers is not recommended and will likely result in precipitation of the compound.
Q3: How can I prepare a working solution of this compound in an aqueous buffer for my in vitro assay?
A3: To prepare a working solution in an aqueous buffer, it is necessary to first dissolve the compound in 100% DMSO to create a high-concentration stock solution. This stock can then be serially diluted in your aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically ≤1%) to avoid solvent effects on your experimental system. The inclusion of a non-ionic detergent, such as 0.01% BRIJ-35 or 0.02% Triton X-100, in the assay buffer can also help maintain solubility.
Q4: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What can I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue due to the low aqueous solubility of the compound. Please refer to the troubleshooting guide below for a systematic approach to resolving this problem.
Q5: What is the LRRK2 signaling pathway?
A5: Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that is a key player in the pathogenesis of Parkinson's disease.[2][3] Its signaling pathway is complex, involving multiple upstream regulators and downstream substrates. LRRK2 has both kinase and GTPase activity and is involved in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[4] A simplified representation of the LRRK2 signaling pathway is provided in the diagram below.
A simplified diagram of the LRRK2 signaling pathway.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in aqueous buffers for in vitro experiments.
A troubleshooting workflow for this compound solubility.
Quantitative Data Summary
| Compound | Solvent | Maximum Solubility | Reference |
| This compound | DMSO | 100 mg/mL (241.25 mM) | [1] |
| LRRK2-IN-1 | DMSO | 30 mg/mL (52.57 mM) | [5] |
| LRRK2-IN-1 | Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Kinase Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
LRRK2 Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
Microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Preparation of 10 mM Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
For the final dilution into the LRRK2 Kinase Assay Buffer, ensure that the volume of the DMSO intermediate solution is 1% or less of the final assay volume. For example, add 1 µL of a 100X inhibitor solution in DMSO to 99 µL of assay buffer.
-
Add the inhibitor to the assay buffer and mix gently but thoroughly. It is recommended to add the inhibitor to the buffer just before starting the kinase reaction.
-
Protocol 2: LRRK2 In Vitro Kinase Assay
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
Materials:
-
Recombinant LRRK2 enzyme
-
LRRKtide substrate
-
ATP
-
LRRK2 Kinase Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
This compound working solutions (prepared as in Protocol 1)
-
Assay plates (e.g., 384-well low volume plates)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
Procedure:
-
Assay Setup:
-
Prepare a master mix of the LRRK2 enzyme in the kinase assay buffer at the desired concentration.
-
Prepare a master mix of the LRRKtide substrate and ATP in the kinase assay buffer.
-
In a 384-well plate, add 1 µL of the this compound working solution or DMSO as a vehicle control.
-
Add 2 µL of the LRRK2 enzyme master mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP master mix to each well.
-
Incubate the plate at room temperature for 60-120 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
References
Technical Support Center: Optimizing (R,R)-Lrrk2-IN-7 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R,R)-Lrrk2-IN-7, a potent and selective LRRK2 kinase inhibitor, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective, central nervous system (CNS)-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It functions by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of LRRK2 substrates.
Q2: What is the recommended starting concentration for this compound in cell culture?
Based on its low nanomolar IC50 value, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. The optimal concentration will be cell-line specific and should be determined empirically.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I treat my cells with this compound?
The optimal treatment duration depends on the specific experimental goals. For assessing the inhibition of LRRK2 phosphorylation, a treatment time of 1 to 4 hours is often sufficient. For studying downstream cellular phenotypes, longer incubation times (24 to 72 hours) may be necessary. It is crucial to perform a time-course experiment to determine the optimal duration for your specific assay.
Q5: How can I assess the effectiveness of this compound in my cell line?
The most common method is to measure the phosphorylation status of LRRK2 at serine 935 (pS935) or a downstream substrate like Rab10 via Western blotting or ELISA. A significant reduction in the pS935/total LRRK2 ratio indicates effective inhibition of LRRK2 kinase activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low inhibition of LRRK2 activity | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the EC50 in your specific cell line. |
| Incorrect inhibitor preparation or storage. | Prepare fresh stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles by aliquoting stocks. | |
| Short treatment duration. | Increase the incubation time. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal duration. | |
| Low LRRK2 expression in the cell line. | Confirm LRRK2 expression levels in your cell line by Western blot or qPCR. Consider using a cell line with higher endogenous LRRK2 expression or an overexpression system. | |
| High cell death or cytotoxicity observed | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Use concentrations well below the cytotoxic threshold for your experiments. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. Include a vehicle control (medium with the same DMSO concentration) in all experiments. | |
| Off-target effects of the inhibitor. | While this compound is highly selective, off-target effects at high concentrations cannot be entirely ruled out. Compare results with other structurally different LRRK2 inhibitors. | |
| Inhibitor precipitates in the cell culture medium | Poor solubility of the inhibitor at the working concentration. | Ensure the DMSO stock is completely dissolved before further dilution. When preparing the working solution, add the DMSO stock to the pre-warmed medium and mix thoroughly. Avoid preparing large volumes of diluted inhibitor that will be stored for extended periods. |
| Variability between experiments | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions for all experiments. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of the inhibitor from the stock solution for each experiment. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other commonly used LRRK2 inhibitors. This information can serve as a reference for experimental design.
| Inhibitor | IC50 (in vitro kinase assay) | Effective Cellular Concentration (Reported) | Reported Cytotoxicity |
| This compound | 0.9 nM[1] | Not explicitly reported, start with 10 nM - 1 µM | Not explicitly reported |
| LRRK2-IN-1 | 6-13 nM[2] | 1 µM for pS935 inhibition[3] | Moderately cytotoxic (IC50 = 49.3 µM in HepG2 cells)[2] |
| MLi-2 | 0.76 nM[4] | 4.8 nM for pS935 inhibition in SH-SY5Y cells[5] | Not explicitly reported |
| GNE-7915 | 9 nM[6] | 1 µM showed no off-target effects on dopamine release[7] | Not explicitly reported |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound for LRRK2 Inhibition
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound for inhibiting LRRK2 kinase activity in a specific cell line by measuring the phosphorylation of LRRK2 at Ser935.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest (e.g., SH-SY5Y, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, prepare a series of dilutions of the inhibitor in complete cell culture medium. A suggested concentration range for the final treatment is: 0 nM (vehicle control), 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, and 5 µM. Ensure the final DMSO concentration is constant across all conditions and does not exceed 0.1%.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against pS935-LRRK2 and total LRRK2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for pS935-LRRK2 and total LRRK2.
-
Calculate the ratio of pS935-LRRK2 to total LRRK2 for each concentration.
-
Plot the pS935/total LRRK2 ratio against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: LRRK2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining the optimal inhibitor concentration.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenic LRRK2 requires secondary factors to induce cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an enzyme-linked immunosorbent assay for detection of cellular and in vivo LRRK2 S935 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LRRK2 mutations and neurotoxicant susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
(R,R)-Lrrk2-IN-7 stability at 37°C in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the LRRK2 inhibitor, (R,R)-Lrrk2-IN-7, in cell culture media at 37°C. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media at 37°C?
A1: Currently, there is no publicly available data specifically detailing the stability of this compound in cell culture media at 37°C. The stability of a small molecule inhibitor can be influenced by various factors including its chemical structure, the composition of the media, pH, and exposure to light.[1] For many small molecule kinase inhibitors, it is recommended to prepare stock solutions fresh and dilute them into the culture medium immediately before use to minimize potential degradation.[2]
Q2: What are the common factors that can affect the stability of a small molecule inhibitor like this compound in my cell culture experiments?
A2: Several factors can contribute to the degradation of a small molecule inhibitor in your cell culture setup. These include:
-
Temperature: Incubation at 37°C can accelerate chemical degradation.[1]
-
pH of the Media: The pH of the cell culture media can influence the hydrolysis of the compound.
-
Media Components: Components in the media, such as serum proteins, can non-specifically bind to the inhibitor, potentially affecting its availability and stability.[3]
-
Enzymatic Degradation: Cells can release enzymes into the media that may metabolize the compound.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[1]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation.[2]
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: To determine the stability of this compound in your experimental conditions, you can perform a stability study. The general workflow involves incubating the compound in your cell culture medium at 37°C and collecting samples at different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The concentration of the compound in the samples is then quantified using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5][6][7]
Q4: I am seeing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A4: Yes, inconsistent results are a common indicator of compound instability. If the inhibitor degrades over the course of your experiment, its effective concentration will decrease, leading to variable biological effects. It is crucial to ensure that the compound concentration remains stable throughout the duration of your assay.
Troubleshooting Guide
This guide provides steps to troubleshoot potential issues related to the stability of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Compound degradation in media at 37°C. | Perform a stability study to determine the half-life of the compound in your specific media (see Experimental Protocol below). If degradation is confirmed, consider replenishing the media with fresh compound at regular intervals during long-term experiments. |
| Non-specific binding to serum proteins. | Reduce the serum concentration in your media if your cell line can tolerate it. Alternatively, perform a stability study in both serum-containing and serum-free media to assess the impact of serum.[3] | |
| Adsorption to plasticware. | Use low-binding microplates and tubes for your experiments. | |
| Precipitation of the compound in the media | Poor aqueous solubility. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) to prevent precipitation.[2] Visually inspect the media for any signs of precipitation after adding the compound. |
| Variability between experiments | Degradation of stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the stock solution at -80°C and protect it from light. |
| Inaccurate pipetting of viscous stock solutions. | Use positive displacement pipettes for accurate handling of DMSO stock solutions. |
Experimental Protocols
Protocol for Assessing Compound Stability in Cell Culture Media using LC-MS/MS
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM)
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes
2. Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the compound into pre-warmed cell culture medium to the desired final concentration.
-
Immediately collect a sample for the 0-hour time point.
-
Incubate the medium at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).
-
For each sample, precipitate proteins by adding 2 volumes of cold acetonitrile.[5]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of this compound at each time point.
3. Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration versus time.
-
Calculate the half-life (t½) of the compound in the medium.
Visualizations
Caption: Workflow for determining compound stability in cell culture media.
Caption: Troubleshooting logic for inconsistent experimental results.
References
minimizing off-target effects of LRRK2 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with LRRK2 inhibitors. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target and off-target effects observed with LRRK2 inhibitors?
A1: LRRK2 inhibitors can exhibit both on-target and off-target toxicities. A primary on-target concern, observed in preclinical nonhuman primate models, involves changes in lung and kidney tissue.[1][2] Specifically, abnormal accumulation of lamellar bodies in type II pneumocytes of the lung has been reported.[2][3] While these effects have been shown to be reversible and not associated with functional impairment in some studies, they remain a critical safety consideration.[4]
Off-target effects are inhibitor-specific and depend on the compound's selectivity profile. For example, some early LRRK2 inhibitors demonstrated effects on neurite outgrowth that were independent of LRRK2, suggesting activity against other kinases.[1] Less selective inhibitors may interact with other kinases that share structural homology with LRRK2, such as TTK.[5]
Q2: How can I differentiate between on-target and off-target effects of my LRRK2 inhibitor?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A key strategy is to use a combination of approaches:
-
Use of LRRK2 Knockout/Knockdown Models: Comparing the effects of your inhibitor in wild-type cells or animals versus LRRK2 knockout or knockdown models can help determine if the observed phenotype is LRRK2-dependent.[1]
-
Structure-Activity Relationship (SAR) Analysis: Testing structurally related but inactive analogs of your inhibitor can help to rule out off-target effects.
-
Rescue Experiments: Overexpression of a resistant LRRK2 mutant (e.g., A2016T for some Type I inhibitors) in a null background can demonstrate that the inhibitor's effect is specifically mediated through LRRK2.[6]
-
Kinome Profiling: Comprehensive kinase profiling assays can identify other potential targets of your inhibitor.
Q3: My LRRK2 inhibitor is showing toxicity in cell culture. What are the potential causes and how can I troubleshoot this?
A3: Cellular toxicity can arise from either on-target or off-target effects. To troubleshoot:
-
Confirm Target Engagement: First, verify that your inhibitor is engaging LRRK2 at the concentrations used. This can be done by assessing the phosphorylation of LRRK2 substrates like Rab10.[6]
-
Dose-Response Analysis: Perform a dose-response curve to determine the concentration at which toxicity occurs and see if it correlates with the IC50 for LRRK2 inhibition.
-
Use Control Compounds: Include a well-characterized, highly selective LRRK2 inhibitor as a positive control and a structurally related inactive compound as a negative control.
-
Assess Cell Line Specificity: Test the inhibitor in different cell lines to see if the toxicity is cell-type specific, which might suggest an off-target liability related to a pathway active in that cell type.
-
Evaluate for General Cytotoxicity: Use assays like MTT or LDH release to assess general cell health and distinguish it from specific apoptotic or necrotic pathways that might be triggered.
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed
Problem: You observe a cellular phenotype that is not consistent with the known functions of LRRK2.
Possible Cause: The inhibitor may have significant off-target activity.
Troubleshooting Steps:
-
Perform a Kinase Selectivity Profile: Screen the inhibitor against a broad panel of kinases to identify potential off-target interactions.
-
Validate with a Second, Structurally Different LRRK2 Inhibitor: If the phenotype is reproduced with a chemically distinct and highly selective LRRK2 inhibitor, it is more likely to be an on-target effect.
-
Utilize LRRK2 Null Cell Lines: Test the inhibitor in cells that do not express LRRK2. If the phenotype persists, it is definitively an off-target effect.[1]
-
Consult the Literature for Known Off-Targets: Review publications related to your specific inhibitor or chemical scaffold to see if off-target activities have been previously reported.
Guide 2: Inconsistent Results Between Experiments
Problem: You are observing variability in the efficacy or toxicity of your LRRK2 inhibitor across different experimental batches.
Possible Cause: Issues with inhibitor stability, compound handling, or experimental setup.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the inhibitor has not degraded. Use freshly prepared stock solutions and protect them from light and repeated freeze-thaw cycles.
-
Standardize Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration can influence cellular responses to inhibitors. Maintain consistent culture practices.
-
Confirm Assay Robustness: Validate your assays for reproducibility. Ensure that positive and negative controls are behaving as expected in every experiment.
-
Check for Contamination: Mycoplasma or other microbial contamination can significantly alter cellular physiology and response to treatment.
Data Presentation
Table 1: Selectivity and Potency of Common LRRK2 Inhibitors
| Inhibitor | Type | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | Key Off-Targets Noted | Reference |
| MLi-2 | Type I | - | 0.76 | Highly selective (>295-fold over 308 kinases) | [7] |
| GNE-7915 | Type I | - | - | Brain-penetrant | [8] |
| PFE-360 | Type I | 2.3 (mean) | - | Brain-penetrant | [9] |
| CZC-25146 | Type I | 4.76 | 6.87 | PLK4, GAK, TNK1, CAMKK2, PIP4K2C | [9] |
| LRRK2-IN-1 | Type I | - | - | Not brain-penetrant, some off-target activity in neurite outgrowth assays | [1] |
| GZD-824 | Type II | - | - | - | [6] |
| Rebastinib | Type II | - | - | - | [6] |
| BIIB122/DNL151 | - | - | - | In clinical trials | [8][10] |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Cellular Target Engagement Assay using Western Blot
This protocol assesses the inhibition of LRRK2 kinase activity in cells by measuring the phosphorylation of a downstream substrate, Rab10.
Materials:
-
Cell line of interest (e.g., A549, HEK293T)
-
LRRK2 inhibitor and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Rab10 (Thr73), anti-total Rab10, anti-LRRK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose range of the LRRK2 inhibitor or vehicle control for the desired time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Rab10 signal to total Rab10 and the loading control.
Protocol 2: Kinase Selectivity Profiling (Conceptual Outline)
This is a general workflow for assessing the selectivity of an LRRK2 inhibitor. This is typically performed as a service by specialized companies.
Methodology:
-
Assay Format: A common format is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[11][12]
-
Kinase Panel: The inhibitor is tested at one or more concentrations against a large panel of purified kinases (e.g., the KINOMEscan™ panel).
-
Primary Screen: A single high concentration of the inhibitor (e.g., 1 or 10 µM) is used to identify potential off-target hits (kinases inhibited above a certain threshold, e.g., 50%).
-
IC50 Determination: For any identified hits, a full dose-response curve is generated to determine the IC50 value.
-
Data Analysis: The results are typically presented as a percentage of inhibition at the screening concentration and as IC50 values for confirmed off-targets. This allows for a quantitative comparison of the inhibitor's potency against LRRK2 versus other kinases.
Visualizations
Caption: LRRK2 signaling pathway and point of inhibitor action.
Caption: Troubleshooting workflow for an unexpected phenotype.
References
- 1. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of selective LRRK2 kinase inhibition on nonhuman primate lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LRRK2 Safety Initiative | Parkinson's Disease [michaeljfox.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
- 11. scienceopen.com [scienceopen.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
inconsistent results with (R,R)-Lrrk2-IN-7 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the potent and selective LRRK2 kinase inhibitor, (R,R)-Lrrk2-IN-7, in cellular assays. Inconsistent results can be a significant challenge, and this resource aims to provide direct, actionable advice to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and central nervous system (CNS)-penetrant inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2) kinase activity. It functions by binding to the ATP-binding pocket of the LRRK2 kinase domain, preventing the transfer of phosphate to its substrates. This inhibition leads to a decrease in the phosphorylation of LRRK2 substrates, such as Rab10, and a reduction in LRRK2 autophosphorylation at Ser1292. A common indirect cellular readout for LRRK2 kinase inhibition is the dephosphorylation of Ser935.
Q2: What are the key cellular readouts to measure the activity of this compound?
The most common cellular readouts for assessing the efficacy of this compound include:
-
Phosphorylation of LRRK2 Substrates: A decrease in the phosphorylation of Rab10 at Thr73 (pRab10) is a direct and widely used biomarker of LRRK2 kinase inhibition.
-
LRRK2 Phosphorylation Status:
-
A decrease in LRRK2 autophosphorylation at Ser1292 (pS1292-LRRK2) can be a direct measure of kinase activity.
-
Dephosphorylation of LRRK2 at Ser910 and Ser935 is an indirect but robust marker of LRRK2 inhibitor engagement in cells. Inhibition of kinase activity leads to a conformational change that exposes these sites to phosphatases.[1]
-
-
Downstream Functional Assays: Depending on the cell type and experimental question, readouts can include changes in neurite outgrowth, lysosomal function, and inflammatory responses.[2]
Troubleshooting Inconsistent Results
Q3: My results with this compound are variable between experiments. What are the common causes?
Inconsistent results with potent LRRK2 inhibitors like this compound can arise from several factors. Here are the most common culprits and how to address them:
-
Cellular System:
-
Cell Line and Passage Number: Different cell lines have varying levels of endogenous LRRK2 and downstream signaling components. High-passage number cells can exhibit altered signaling. It is crucial to use a consistent cell line and passage number for all experiments.
-
Overexpression vs. Endogenous LRRK2: Assays using overexpressed LRRK2 may not always reflect the endogenous biology.[2] The level of overexpression can significantly impact results.
-
-
Compound Handling and Stability:
-
Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in cell culture media. Poor solubility can lead to inaccurate concentrations.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation. Aliquot the stock solution upon receipt and store at -80°C for long-term use.
-
Stability in Media: The stability of the compound in cell culture media over time should be considered, especially for long-term experiments.
-
-
Assay Conditions:
-
Inhibitor Concentration and Incubation Time: Inadequate optimization of the inhibitor concentration and incubation time is a primary source of variability. Perform dose-response and time-course experiments to determine the optimal conditions for your specific cell system and readout.
-
Cell Density: Cell confluency can affect cellular signaling pathways. Plate cells at a consistent density for all experiments.
-
-
Antibody Performance:
-
Antibody Specificity and Validation: The specificity of antibodies, especially phospho-specific antibodies, is critical. Validate your antibodies using appropriate controls, such as cells from LRRK2 knockout animals or cells treated with a well-characterized LRRK2 inhibitor.[3]
-
Lot-to-Lot Variability: Different lots of the same antibody can have varying performance. It is advisable to test each new lot of antibody.
-
Q4: I am not seeing the expected decrease in pRab10 or pLRRK2 Ser935 after treatment with this compound. What should I check?
-
Confirm Compound Activity: If possible, test the compound in a cell-free biochemical assay to confirm its activity.
-
Optimize Assay Conditions:
-
Concentration: You may be using a concentration that is too low for your specific cell type. Perform a dose-response curve to determine the EC50.
-
Time: The incubation time may be too short. A time-course experiment (e.g., 30 min, 1h, 2h, 4h) can help determine the optimal treatment duration.
-
-
Check LRRK2 Expression Levels: Ensure that your cell model expresses sufficient levels of LRRK2 for the change in phosphorylation to be detectable.
-
Phosphatase Activity: High phosphatase activity in your cell lysates can lead to dephosphorylation of your target protein. Always use phosphatase inhibitors in your lysis buffer.
-
Western Blotting Technique: Ensure efficient protein transfer and use an appropriate blocking buffer to minimize background noise.
Q5: I am observing cell toxicity at higher concentrations of this compound. Is this expected?
While this compound is a selective inhibitor, off-target effects and on-target toxicities can occur at high concentrations.[2] It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for your experiments. Some LRRK2 inhibitors have been reported to cause changes in lung and kidney morphology in preclinical animal models, suggesting potential on-target toxicities with long-term inhibition.[3]
Data Presentation
Table 1: Potency of LRRK2 Inhibitors
| Inhibitor | Target | IC50 / EC50 | Assay Type | Reference |
| This compound | LRRK2 Kinase | IC50: 0.9 nM | Biochemical | [4] |
| This compound | LRRK2 pS935 | EC50: 0.18 nM | Rat Brain Striatum (in vivo) | [4] |
| LRRK2-IN-1 | LRRK2 (G2019S) | IC50: 0.03 µM | TR-FRET Cellular Assay | [1] |
| LRRK2-IN-1 | LRRK2 (WT) | IC50: 0.08 µM | TR-FRET Cellular Assay | [1] |
Table 2: Common Sources of Variability in LRRK2 Cellular Assays
| Source of Variability | Potential Impact | Mitigation Strategy |
| Cell Line | Different endogenous LRRK2 levels, signaling pathway activity. | Use a consistent cell line. Characterize LRRK2 expression in your chosen model. |
| Cell Passage Number | Genetic drift, altered signaling responses. | Use cells within a defined low passage number range. |
| LRRK2 Overexpression Level | Non-physiological responses, protein aggregation. | If using overexpression, aim for moderate expression levels and use appropriate controls. |
| Compound Solubility | Inaccurate inhibitor concentration. | Ensure complete dissolution of the compound in DMSO before diluting in media. |
| Compound Stability | Loss of inhibitor activity over time. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Consider stability in media for long-term experiments. |
| Inhibitor Concentration | Sub-optimal or toxic effects. | Perform a dose-response curve to determine the optimal concentration. |
| Incubation Time | Incomplete inhibition or secondary effects. | Conduct a time-course experiment to identify the optimal treatment duration. |
| Antibody Specificity | Non-specific signals, inaccurate results. | Validate antibodies using appropriate controls (e.g., knockout cells, other inhibitors). |
| Lysate Preparation | Protein degradation, dephosphorylation. | Use fresh lysis buffer with protease and phosphatase inhibitors. |
Experimental Protocols
Protocol 1: Western Blot Analysis of pRab10 (Thr73) and pLRRK2 (Ser935) Inhibition
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y, HEK293T) at a consistent density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed cell culture media to the desired final concentrations. Include a DMSO vehicle control.
-
Treat cells for the optimized duration (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pRab10 (Thr73), pLRRK2 (Ser935), total LRRK2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal or the loading control.
-
Visualizations
Caption: LRRK2 signaling pathway and points of intervention.
Caption: A typical experimental workflow for cellular assays.
References
- 1. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 2. Pathogenic LRRK2 requires secondary factors to induce cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A leucine‐rich repeat kinase 2 (LRRK2) pathway biomarker characterization study in patients with Parkinson's disease with and without LRRK2 mutations and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: (R,R)-Lrrk2-IN-7 and SH-SY5Y Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cytotoxicity of LRRK2 inhibitors, such as (R,R)-Lrrk2-IN-7, in SH-SY5Y neuroblastoma cells.
Frequently Asked Questions (FAQs)
Q1: What is LRRK2 and why is it a target in neurodegenerative disease research?
Leucine-rich repeat kinase 2 (LRRK2) is a complex protein that is implicated in various cellular processes, including neurite outgrowth, vesicular trafficking, and autophagy.[1] Mutations in the LRRK2 gene are a common genetic cause of Parkinson's disease (PD).[2][3] The G2019S mutation, for instance, has been shown to increase LRRK2 kinase activity and induce neurotoxicity in neuronal cell cultures.[2] This makes LRRK2 a significant target for the development of therapeutic inhibitors.
Q2: Why are SH-SY5Y cells a suitable model for studying LRRK2-related cytotoxicity?
SH-SY5Y is a human neuroblastoma cell line that is widely used in neuroscience research. These cells can be differentiated into a more mature neuronal phenotype, making them a valuable in vitro model for studying neurodegenerative diseases like Parkinson's.[4] While these cells have low endogenous expression of LRRK2, they are frequently used to overexpress wild-type or mutant forms of LRRK2 to study its function and the effects of inhibitors.[4][5]
Q3: What are the common methods to assess the cytotoxicity of an LRRK2 inhibitor in SH-SY5Y cells?
Common methods to measure cytotoxicity include the MTT assay and the Lactate Dehydrogenase (LDH) assay.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.
-
LDH Assay: This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell membrane damage or lysis.[7] Increased LDH activity in the supernatant is an indicator of cell death.
Q4: What are the known signaling pathways affected by LRRK2?
LRRK2 is known to interact with several signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways, including the ERK, JNK, and p38 MAPK pathways.[8][9] Pathogenic mutations in LRRK2 can lead to aberrant activation of these pathways, contributing to neuronal death.[9][10] LRRK2 also plays a role in regulating autophagy and protein translation.[1]
Troubleshooting Guide
Experimental Setup and Execution
Q5: I am not observing any cytotoxicity with my LRRK2 inhibitor. What could be the reason?
-
Inhibitor Concentration and Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be too short. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
-
LRRK2 Expression Levels: The endogenous LRRK2 expression in SH-SY5Y cells is low.[4] The cytotoxic effects of an LRRK2 inhibitor might be more pronounced in cells overexpressing a pathogenic mutant of LRRK2, such as G2019S, which exhibits increased kinase activity.[11] Overexpression of LRRK2 by itself does not consistently induce toxicity in SH-SY5Y cells.[5][12]
-
Cell Health and Density: Ensure that the cells are healthy and seeded at an appropriate density. Over-confluent or stressed cells can show variable responses. For 96-well plates, a seeding density of 6,000 to 25,000 cells per well is often used.[13][14]
-
Secondary Factors: Some studies suggest that pathogenic LRRK2 requires secondary factors to induce cellular toxicity.[15][16] The experimental conditions might lack these necessary co-factors.
Q6: I am observing high variability between my replicate wells in the cytotoxicity assay. What are the possible causes?
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and the assay results. It is advisable to fill the outer wells with sterile PBS or medium and not use them for experimental samples.
-
Incomplete Solubilization of Formazan (MTT assay): After the incubation with MTT, ensure the formazan crystals are completely dissolved in the solubilization solution (e.g., DMSO).[14] Pipetting up and down or using a plate shaker can aid in dissolution.
-
Presence of Bubbles (LDH assay): Bubbles in the wells can interfere with the absorbance reading. Be careful when adding reagents to avoid bubble formation.
Data Interpretation
Q7: My positive control for cytotoxicity is not working as expected. What should I do?
-
Choice of Positive Control: Ensure you are using an appropriate positive control for SH-SY5Y cells. Common positive controls for inducing cytotoxicity include staurosporine, H₂O₂, or glutamate.[17]
-
Reagent Quality: Check the quality and storage conditions of your positive control reagent.
-
Assay Sensitivity: The chosen assay might not be sensitive enough to detect the effects of your positive control at the concentration used. You may need to optimize the concentration.
Q8: The results from my MTT and LDH assays are conflicting. Why might this be the case?
-
Different Endpoints: The MTT assay measures metabolic activity, which can be an early indicator of cellular stress, while the LDH assay measures membrane integrity, which is a marker of late-stage cell death or necrosis.[6][7] A compound might reduce metabolic activity without causing immediate cell lysis.
-
Compound Interference: Some compounds can interfere with the assay components. For example, a colored compound might interfere with the absorbance reading, or a reducing agent could affect the MTT reduction. It is important to run appropriate controls, such as a compound-only control in cell-free medium.
Quantitative Data Summary
The following table provides an example of how to structure cytotoxicity data for an LRRK2 inhibitor.
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 2.1 |
| 0.1 | 98.1 ± 4.8 | 1.5 ± 1.9 |
| 1 | 85.3 ± 6.1 | 10.2 ± 3.5 |
| 10 | 52.7 ± 7.3 | 45.8 ± 6.7 |
| 50 | 21.4 ± 3.9 | 78.9 ± 8.2 |
| 100 | 5.8 ± 2.1 | 95.1 ± 4.3 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted for SH-SY5Y cells.[13][14][18][19]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium.[18] Remove the compound-containing medium and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
LDH Cytotoxicity Assay
This protocol provides a general workflow for an LDH assay with SH-SY5Y cells.[20][21][22]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well in 100 µL of complete culture medium.[21] Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound as described for the MTT assay. Include the following controls:
-
Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis solution (e.g., 1% Triton X-100) 45 minutes before the end of the experiment.
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a Pierce LDH Cytotoxicity Assay Kit). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[21]
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: LRRK2 signaling pathways and the point of inhibition.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Generation of Leucine-Rich Repeat Kinase 2 (LRRK2) Knockout Neuroblastoma Cells SH-SY5Y by CRISPR/Cas9-Mediated Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathogenic LRRK2 requires secondary factors to induce cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 9. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal death signaling pathways triggered by mutant LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LRRK2 mutations and neurotoxicant susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4.4. MTT Assay [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. Pathogenic LRRK2 requires secondary factors to induce cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pathogenic LRRK2 requires secondary factors to induce cellular toxicity [ouci.dntb.gov.ua]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
- 20. 2.7. Detection of Lactate Dehydrogenase (LDH) [bio-protocol.org]
- 21. 4.7. LDH Activity Assay [bio-protocol.org]
- 22. LDH cytotoxicity assay [protocols.io]
Technical Support Center: (R,R)-Lrrk2-IN-7 In Vivo CNS Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the central nervous system (CNS) penetration of the LRRK2 inhibitor, (R,R)-Lrrk2-IN-7, in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm the CNS penetration of this compound?
To confirm CNS penetration, a multi-faceted approach combining pharmacokinetic (PK) and pharmacodynamic (PD) studies is recommended.
-
Pharmacokinetic (PK) analysis directly measures the concentration of this compound in the brain and plasma. The key metric is the brain-to-plasma concentration ratio (Kp) or, more ideally, the unbound brain-to-plasma concentration ratio (Kp,uu).[1][2][3]
-
Pharmacodynamic (PD) analysis assesses the biological effect of the inhibitor on its target, LRRK2, within the brain. This provides indirect but crucial evidence of target engagement in the CNS.[4][5][6]
Q2: What is the difference between total and unbound brain-to-plasma ratios (Kp vs. Kp,uu), and which is more relevant?
The total brain-to-plasma ratio (Kp) is the ratio of the total concentration of the compound in the brain homogenate to that in the plasma. The unbound brain-to-plasma ratio (Kp,uu) considers only the fraction of the compound that is not bound to proteins or lipids in both compartments.[2][3] Kp,uu is considered more relevant for assessing CNS penetration because it is the unbound drug that is free to interact with the target protein.[2][3] A Kp,uu value greater than 0.3 is often considered indicative of significant CNS penetration for kinase inhibitors.[2]
Q3: How can I measure the engagement of this compound with LRRK2 in the brain?
Target engagement can be measured by assessing the inhibition of LRRK2 kinase activity. This is typically done by measuring the phosphorylation status of LRRK2 itself or its downstream substrates. Key biomarkers include:
-
pS935-LRRK2: Phosphorylation at this site is reduced upon LRRK2 kinase inhibition.[4][5][6]
-
pS1292-LRRK2: Autophosphorylation site that reflects kinase activity.[5][7][8]
-
pT73-Rab10: A downstream substrate of LRRK2, its phosphorylation is a reliable marker of LRRK2 kinase activity in vivo.[4][5][6][8]
These can be measured using techniques like Western blotting, ELISA, and mass spectrometry on brain tissue lysates.[4][5]
Q4: What are the common challenges in assessing the CNS penetration of LRRK2 inhibitors?
A primary challenge is the blood-brain barrier (BBB), which actively restricts the entry of many small molecules into the brain.[1][9][10][11] Efflux transporters, such as P-glycoprotein (P-gp), can actively pump inhibitors out of the brain, leading to low CNS concentrations.[2][12][13] Additionally, the low abundance of LRRK2 in some brain regions can make it difficult to detect changes in its phosphorylation status.[7]
Troubleshooting Guides
Issue 1: Low or undetectable brain concentrations of this compound in pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Poor BBB permeability | Review the physicochemical properties of this compound. High polar surface area and molecular weight can limit passive diffusion across the BBB.[11] Consider formulation strategies to enhance solubility and stability. |
| Active efflux by transporters (e.g., P-gp) | Co-administer a known P-gp inhibitor (e.g., elacridar) to see if brain exposure increases.[13] This can help determine if this compound is a substrate for efflux transporters. |
| Rapid metabolism in the brain or periphery | Analyze plasma and brain samples for major metabolites. If rapid metabolism is occurring, consider chemical modifications to block metabolic hotspots. |
| Insufficient dose | Perform a dose-escalation study to determine if higher doses lead to detectable brain concentrations. |
| Analytical sensitivity | Ensure that the LC-MS/MS method is sufficiently sensitive to detect low concentrations of the compound in brain homogenate. Optimize sample preparation and instrument parameters. |
Issue 2: No significant change in LRRK2 phosphorylation markers in the brain despite detectable compound levels.
| Possible Cause | Troubleshooting Step |
| Insufficient target engagement | The unbound concentration of this compound in the brain may be below the IC50 for LRRK2 inhibition. Aim for a free brain-to-plasma ratio >0.3.[2] It may be necessary to increase the dose or improve the compound's CNS penetration properties. |
| Timing of sample collection | The time point for tissue collection may not align with the peak inhibitor concentration or the maximal pharmacodynamic effect. Conduct a time-course experiment to identify the optimal sampling time. |
| Assay sensitivity or variability | Optimize Western blot or ELISA protocols. Ensure the use of validated antibodies and appropriate controls.[4][5] Consider more sensitive techniques like Meso Scale Discovery (MSD)-based assays.[6] |
| Regional differences in LRRK2 expression | LRRK2 expression and activity can vary between different brain regions.[14] Analyze specific regions of interest where LRRK2 is known to be expressed, such as the striatum. |
| Homeostatic mechanisms | The cell may have compensatory mechanisms that counteract the effect of LRRK2 inhibition over time. Analyze samples at earlier time points after dosing. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study for Brain Penetration
Objective: To determine the brain and plasma concentrations of this compound and calculate the brain-to-plasma ratio.
Methodology:
-
Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dosing: Administer this compound at a predetermined dose and route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: At selected time points post-dose (e.g., 1, 2, 4, 8, and 24 hours), collect blood via cardiac puncture into tubes containing an anticoagulant. Immediately thereafter, perfuse the animals with saline to remove blood from the brain, then harvest the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate plasma.
-
Brain: Weigh the brain and homogenize it in a suitable buffer.
-
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the compound using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Calculate the brain concentration (ng/g of tissue) and plasma concentration (ng/mL).
-
Determine the brain-to-plasma ratio (Kp) by dividing the brain concentration by the plasma concentration at each time point.
-
Calculate the area under the curve (AUC) for both brain and plasma concentration-time profiles to determine AUCbrain/AUCplasma.
-
Protocol 2: Western Blot Analysis of LRRK2 Pharmacodynamics in Brain Tissue
Objective: To assess the effect of this compound on the phosphorylation of LRRK2 and its substrate Rab10 in the brain.
Methodology:
-
Study Design: Treat animals with vehicle or this compound as in the PK study.
-
Tissue Lysis: At a predetermined time point (based on PK data), harvest and homogenize brain tissue (e.g., striatum) in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for:
-
Total LRRK2
-
pS935-LRRK2
-
Total Rab10
-
pT73-Rab10
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities for each protein. Normalize the phosphoprotein signals to their respective total protein signals. Compare the vehicle-treated group to the inhibitor-treated groups to determine the percent inhibition of phosphorylation.
Quantitative Data Summary
Table 1: Representative Pharmacokinetic Parameters for a Brain-Penetrant LRRK2 Inhibitor
| Parameter | Value | Units |
| Plasma Cmax | 1500 | ng/mL |
| Brain Cmax | 950 | ng/g |
| Plasma AUC(0-24h) | 8500 | hrng/mL |
| Brain AUC(0-24h) | 5100 | hrng/g |
| Brain-to-Plasma Ratio (Kp) | 0.6 | unitless |
Table 2: Example Pharmacodynamic Data from Western Blot Analysis
| Treatment Group | % Inhibition of pS935-LRRK2 (vs. Vehicle) | % Inhibition of pT73-Rab10 (vs. Vehicle) |
| This compound (10 mg/kg) | 35% | 45% |
| This compound (30 mg/kg) | 75% | 85% |
| This compound (100 mg/kg) | >90% | >95% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 5. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 11. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment [frontiersin.org]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating On-Target Activity of (R,R)-Lrrk2-IN-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the development of disease-modifying treatments for Parkinson's disease. The G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity, making the inhibition of LRRK2 a promising strategy. This guide provides a comparative analysis of the on-target activity of (R,R)-Lrrk2-IN-7 against other well-characterized LRRK2 inhibitors: GNE-7915, MLi-2, and PF-06447475. The data presented is intended to assist researchers in selecting the most appropriate tool compounds for their studies.
Executive Summary
This compound, an isomer of the potent LRRK2 inhibitor LRRK2-IN-7, demonstrates high potency in preclinical studies. This guide summarizes key performance metrics, including inhibitory concentrations (IC50) and binding affinities (Ki), alongside kinase selectivity profiles. Detailed experimental protocols for common on-target validation assays are also provided to ensure reproducibility and aid in experimental design.
Comparative Analysis of LRRK2 Inhibitor On-Target Activity
The following tables summarize the reported biochemical and cellular potencies of this compound and its comparators.
Table 1: Biochemical Potency Against LRRK2
| Compound | IC50 (nM) | Ki (nM) | Assay Conditions |
| This compound (as LRRK2-IN-7) | 0.9 | Not Reported | Not Specified |
| GNE-7915 | 9 | 1 | Not Specified |
| MLi-2 | 0.76 | Not Reported | Purified LRRK2 kinase assay |
| PF-06447475 | 3 | Not Reported | Cell-free assay |
Table 2: Cellular Potency and Selectivity
| Compound | Cellular IC50 (nM) | Kinase Selectivity |
| This compound (as LRRK2-IN-7) | Not Reported | >1000-fold over other kinases, ion channels, and CYP enzymes |
| GNE-7915 | Not Reported | Highly selective against a panel of 187 kinases, with TTK being the only significant off-target |
| MLi-2 | 1.4 (pSer935 LRRK2 dephosphorylation) | >295-fold selectivity over 300 kinases |
| PF-06447475 | <10 (endogenous LRRK2 in Raw264.7 cells) | Highly selective |
Signaling Pathway and Experimental Workflow
To understand the context of LRRK2 inhibition, it is crucial to visualize the signaling pathway and the experimental workflows used for validation.
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Validating LRRK2 Inhibitor On-Target Activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro LRRK2 Kinase Activity Assay (ADP-Glo™ Assay)
This protocol measures the amount of ADP produced during the kinase reaction, which correlates with LRRK2 kinase activity.
Materials:
-
LRRK2 Kinase Enzyme System (containing LRRK2 enzyme, substrate, and reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
LRRK2 inhibitor of interest
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the LRRK2 inhibitor in 5% DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or 5% DMSO (vehicle control).
-
Add 2 µL of LRRK2 enzyme to each well.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.
Cellular LRRK2 Target Engagement Assay (Western Blot for pS935-LRRK2)
This protocol assesses the ability of an inhibitor to reduce the phosphorylation of LRRK2 at serine 935 (pS935), a widely used biomarker for LRRK2 kinase inhibition in cells.
Materials:
-
Cells expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or cell lines with endogenous LRRK2 like Raw264.7 macrophages)
-
LRRK2 inhibitor of interest
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the LRRK2 inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.
-
Determine the cellular IC50 by plotting the normalized pS935-LRRK2 levels against the inhibitor concentration.
Conclusion
This compound and the compared inhibitors demonstrate potent and selective inhibition of LRRK2 kinase activity. The choice of inhibitor will depend on the specific requirements of the planned experiments, including the desired potency, selectivity profile, and whether biochemical or cellular assays are being employed. The provided data and protocols serve as a valuable resource for researchers investigating the role of LRRK2 in health and disease and for the development of novel therapeutics for Parkinson's disease.
comparing (R,R)-Lrrk2-IN-7 and GNE-7915 selectivity
A Comprehensive Comparison of LRRK2 Kinase Inhibitor Selectivity: LRRK2-IN-1 and GNE-7915
For researchers and professionals in the field of drug development, particularly those focused on neurodegenerative diseases like Parkinson's, the selection of potent and selective kinase inhibitors is paramount. Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key therapeutic target, and numerous inhibitors have been developed. This guide provides a detailed comparison of the selectivity profiles of two prominent LRRK2 inhibitors, LRRK2-IN-1 and GNE-7915, supported by experimental data and methodologies.
Introduction to LRRK2 Inhibitors
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, which leads to hyperactive kinase activity, is particularly common. This has spurred the development of small molecule inhibitors aimed at the LRRK2 kinase domain. LRRK2-IN-1 was one of the first potent and selective inhibitors to be characterized, serving as a valuable tool for studying LRRK2 biology. GNE-7915 was subsequently developed as a highly potent, selective, and brain-penetrant LRRK2 inhibitor.
Quantitative Selectivity Data
The selectivity of a kinase inhibitor is crucial to minimize off-target effects and potential toxicity. The following table summarizes the quantitative data on the selectivity of LRRK2-IN-1 and GNE-7915 against LRRK2 and other kinases.
| Inhibitor | Target | IC50 / Ki | Screening Panel Size | Key Off-Targets (>50% Inhibition or Significant Binding) | Selectivity Score |
| LRRK2-IN-1 | LRRK2 (wild-type) | 13 nM (IC50) | 442 Kinases | DCLK1, MAPK7 (EC50 = 160 nM), 10 other kinases | S(3µM) = 0.029 (13/442)[1] |
| LRRK2 (G2019S) | 6 nM (IC50)[1] | ||||
| GNE-7915 | LRRK2 | 9 nM (IC50), 1 nM (Ki)[2] | 187 Kinases | TTK[3] | Not Reported |
| 392 Kinases | TTK, ALK (>65% probe displacement at 0.1 µM)[3] | ||||
| 5-HT2B Receptor | Moderately Potent Antagonist[2] |
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein involved in various cellular processes. Its kinase activity has been shown to regulate pathways related to vesicular trafficking, autophagy, and cytoskeletal dynamics. Understanding this pathway is essential for interpreting the effects of LRRK2 inhibition.
Caption: LRRK2 signaling pathway and points of inhibition.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug discovery. A multi-tiered approach is often employed, as described below.
Kinase Selectivity Profiling Workflow
Caption: Workflow for kinase inhibitor selectivity profiling.
Detailed Methodology: Kinase Activity Assay (Example)
A common method to assess kinase inhibitor potency and selectivity is through in vitro kinase activity assays.
-
Reaction Setup : Kinase reactions are typically performed in 96- or 384-well plates. Each well contains the purified kinase, a specific peptide or protein substrate, and a buffer solution containing cofactors like MgCl2.
-
Inhibitor Addition : The inhibitor, in this case, LRRK2-IN-1 or GNE-7915, is added at varying concentrations to determine the dose-response relationship. A DMSO control is included to represent 100% kinase activity.
-
Initiation of Reaction : The reaction is initiated by the addition of ATP, often radiolabeled (e.g., [γ-³³P]ATP), to a concentration that is typically near the Km value for each specific kinase to provide a sensitive measure of competitive inhibition.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. Other non-radioactive methods, such as fluorescence-based assays (e.g., TR-FRET) or luminescence-based assays (e.g., Kinase-Glo®), are also widely used.
-
Data Analysis : The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
Both LRRK2-IN-1 and GNE-7915 are highly potent and selective inhibitors of LRRK2. GNE-7915 demonstrates excellent selectivity with only a few identified off-targets at concentrations significantly higher than its LRRK2 Ki.[3] LRRK2-IN-1 also exhibits high selectivity, though it has been shown to inhibit a small number of other kinases, such as MAPK7, at nanomolar concentrations.[1] The choice between these inhibitors may depend on the specific experimental context, with GNE-7915's brain penetrance making it more suitable for in vivo studies targeting the central nervous system. The detailed selectivity profiles presented here should aid researchers in making an informed decision for their studies of LRRK2 function and its role in disease.
References
(R,R)-Lrrk2-IN-7: An Examination of Off-Target Kinase Inhibition
(R,R)-Lrrk2-IN-7 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in the study of Parkinson's disease. While designed for high specificity, a comprehensive understanding of its interaction with the broader human kinome is crucial for its application in research and potential therapeutic development. This guide provides a comparative analysis of the inhibitory activity of this compound against other kinases, supported by experimental data.
Note on Nomenclature: The majority of published data refers to the compound LRRK2-IN-1. It is presumed that this compound is a specific stereoisomer of or a closely related analog to LRRK2-IN-1. The data presented here is based on studies conducted with LRRK2-IN-1.
Kinase Selectivity Profile
LRRK2-IN-1 has demonstrated a high degree of selectivity in broad-panel kinase screening. In a comprehensive study, LRRK2-IN-1 was profiled against a panel of 442 distinct kinases. At a concentration of 10 µM, it inhibited only 12 of these kinases by more than 90%[1]. This high selectivity is a critical attribute for a chemical probe, minimizing the potential for confounding off-target effects.
The table below summarizes the quantitative data for the off-target kinases inhibited by LRRK2-IN-1.
| Target Kinase | Inhibition Assay Type | IC50 (nM) | Binding Assay Type | Kd (nM) |
| LRRK2 (Wild-Type) | Enzymatic | 13 | - | - |
| LRRK2 (G2019S Mutant) | Enzymatic | 6 | - | - |
| DCLK1 | - | - | KINOMEscan™ | 160 |
| DCLK2 | Enzymatic | 45 | KINOMEscan™ | 180 |
| MAPK7 (ERK5) | Cellular | 160 | KINOMEscan™ | 260 |
| PLK4 | - | - | KINOMEscan™ | 1300 |
| RPS6KA2 (RSK3) | - | >1000 | KINOMEscan™ | 1800 |
| RPS6KA6 (RSK4) | - | >1000 | KINOMEscan™ | 2900 |
| AURKB | Enzymatic | >1000 | - | - |
| CHEK2 | Enzymatic | >1000 | - | - |
| MKNK2 | Enzymatic | >1000 | - | - |
| MYLK | Enzymatic | >1000 | - | - |
| NUAK1 | Enzymatic | >1000 | - | - |
| PLK1 | Enzymatic | >1000 | - | - |
LRRK2 Signaling and Inhibition
Mutations in the LRRK2 gene, particularly the G2019S mutation, are linked to an increased risk of Parkinson's disease. These mutations often lead to hyperactivation of the LRRK2 kinase. LRRK2 is a multi-domain protein with a central kinase domain that phosphorylates various substrates, including a subset of Rab GTPases, thereby influencing vesicular trafficking and other cellular processes. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of its substrates.
Caption: LRRK2 signaling pathway and its inhibition by this compound.
Experimental Protocols
The determination of kinase inhibition profiles is a critical step in the characterization of a kinase inhibitor. The data presented in this guide were generated using two primary methodologies: biochemical enzymatic assays and competitive binding assays.
Biochemical Enzymatic Assays
These assays directly measure the catalytic activity of a kinase in the presence of an inhibitor.
-
Reaction Setup: The kinase, a specific substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.
-
Inhibitor Addition: A range of concentrations of the inhibitor is added to the reaction wells.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The extent of substrate phosphorylation is quantified. This is often achieved by measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate or by using phosphorylation-specific antibodies in an ELISA or Western blot format.
-
Data Analysis: The inhibitor concentration that reduces kinase activity by 50% (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
KINOMEscan™ Competitive Binding Assay
This method assesses the ability of a compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.
Caption: Generalized workflows for kinase inhibition assays.
-
Assay Principle: The assay measures the amount of a test compound that binds to a kinase of interest by preventing the binding of a known, tagged ligand.
-
Components: A DNA-tagged kinase, the test compound, an immobilized ligand, and a detection system.
-
Procedure: The kinase is incubated with the test compound and the immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.
-
Data Analysis: The dissociation constant (Kd), a measure of binding affinity, is determined. A lower Kd value indicates a higher affinity of the compound for the kinase.
Conclusion
The available data for LRRK2-IN-1, a close analog of this compound, indicates a high degree of selectivity for LRRK2 over a large panel of human kinases. While a small number of off-target kinases have been identified, the inhibitory concentrations for most of these are significantly higher than for LRRK2. This selectivity profile supports its use as a valuable tool for investigating LRRK2 biology and as a promising starting point for the development of therapeutic agents for Parkinson's disease. Researchers should, however, remain mindful of the potential for off-target effects, particularly when using the inhibitor at high concentrations.
References
Genetic Validation of LRRK2 as a Therapeutic Target for Parkinson's Disease: A Comparative Guide
Introduction
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a premier genetic target for therapeutic intervention in Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial, late-onset PD and are also found in a subset of sporadic cases.[1][2] The clinical and pathological features of LRRK2-associated PD often mimic those of idiopathic PD, suggesting a shared underlying mechanism.[3] A compelling body of evidence from human genetics, animal models, and cellular studies points to a toxic gain-of-function in the kinase activity of LRRK2 as a central driver of pathogenesis, making the inhibition of this activity a promising disease-modifying strategy.[3][4]
This guide provides a comparative analysis of the genetic evidence validating LRRK2 as a drug target. It summarizes key experimental data from various validation models, details common experimental protocols, and illustrates the core biological and logical frameworks underpinning the therapeutic hypothesis.
Data Presentation: Comparing Genetic Evidence
The validation of LRRK2 as a therapeutic target rests on several pillars of evidence: the direct impact of pathogenic mutations observed in patients, the phenotypic consequences of modeling these mutations in animals, and the relative safety of reducing LRRK2 function.
Table 1: Human Genetic Evidence for LRRK2 as a PD Target
Pathogenic mutations in LRRK2 provide the foundational evidence for its role in PD. These mutations, primarily located within the enzyme's catalytic core, consistently lead to an increase in its kinase activity.[5][6]
| Mutation | Location | Effect on Kinase Activity | Population Frequency | Associated Pathology |
| G2019S | Kinase Domain | ~1.5-4 fold increase | Most common cause of familial PD; ~1% of sporadic PD, higher in specific populations (e.g., Ashkenazi Jews, North African Berbers).[7][8] | Typically presents with Lewy bodies, similar to idiopathic PD.[2][9] |
| R1441C/G/H | GTPase (ROC) Domain | ~4 fold increase (indirect) | Second most common; prevalent in the Basque Country and other European populations.[6][8] | Variable, can include Lewy bodies, tauopathy, or pure nigral degeneration.[9][10] |
| Y1699C | COR Domain | Increase (indirect) | Rare | Variable pathology.[9] |
| I2020T | Kinase Domain | Increase | Rare | Lewy body pathology.[2] |
Table 2: Comparative Phenotypes of LRRK2 Genetic Mouse Models
Animal models are crucial for dissecting pathogenic mechanisms and testing therapeutic strategies. Knockout (KO) models explore the consequences of LRRK2 loss-of-function, while Knock-in (KI) models, which express mutant LRRK2 at physiological levels, are used to study the effects of pathogenic gain-of-function.
| Model Type | LRRK2 Kinase Activity | Dopaminergic (DA) Neuron Loss | Motor Deficits | α-Synuclein Pathology | Key Insights |
| LRRK2 Knockout (KO) | Absent | No degeneration observed.[9][11] | Mild or no defects.[11] | No consistent pathology.[12] | LRRK2 is not essential for DA neuron survival; suggests LRRK2 inhibition may be safe.[9] |
| Kinase-Dead (KD) KI | Absent (inactive protein expressed) | No degeneration.[13] | No major deficits.[13] | No pathology. | Kinase function is not required for DA neuron survival, reinforcing the safety of kinase inhibition. |
| G2019S KI | Increased | Generally no loss, but increased susceptibility to stressors (e.g., MPTP, α-synuclein PFFs).[12][14] | Subtle, age-dependent deficits; impaired dopamine transmission.[15][16] | Modest accumulation of insoluble α-synuclein.[17] | Models early-stage pathogenic events; confirms gain-of-function toxicity in vivo.[17] |
| R1441C/G KI | Increased | No overt degeneration.[1][18] | Impaired stimulated dopamine release and D2 receptor function.[18] | Not consistently observed. | Demonstrates that GTPase domain mutations disrupt dopamine homeostasis via kinase activation.[1][18] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the genetic validation of LRRK2.
LRRK2 Kinase Activity Assay (Cell-Based)
This protocol measures LRRK2 kinase activity by quantifying the phosphorylation of its substrate, Rab10, in cellular lysates.
-
Objective: To determine the effect of LRRK2 mutations or inhibitors on its kinase activity.
-
Methodology:
-
Cell Culture and Lysis: Culture primary neurons, patient-derived iPSC-neurons, or transfected cell lines. Lyse cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated Rab10 (pT73-Rab10) and total Rab10. A primary antibody against total LRRK2 is also used to confirm expression.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. The ratio of pRab10 to total Rab10 is used as the measure of LRRK2 kinase activity.
-
Generation of LRRK2 R1441C Knock-in (KI) Mice
This protocol describes the generation of a mouse model that expresses the R1441C LRRK2 mutation from the endogenous mouse Lrrk2 locus.
-
Objective: To create a physiologically relevant animal model for studying the consequences of a pathogenic LRRK2 mutation.
-
Methodology:
-
Targeting Vector Construction: A targeting vector is constructed containing the R1441C mutation in exon 31 of the mouse Lrrk2 gene. A selectable marker cassette (e.g., PGK-neo), flanked by LoxP sites, is inserted into an intron.
-
Homologous Recombination in ES Cells: The targeting vector is electroporated into mouse embryonic stem (ES) cells. Cells that have successfully integrated the vector via homologous recombination are selected using neomycin.
-
ES Cell Screening: Correctly targeted ES cell clones are identified by Southern blotting and PCR analysis.
-
Cre-Mediated Excision: The selected ES clones are transiently transfected with a Cre-recombinase expressing plasmid to excise the floxed neo cassette, leaving only the R1441C mutation and a single LoxP site.[18]
-
Blastocyst Injection: The correctly modified ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric and Germline Transmission: Chimeric offspring are identified by coat color. Chimeras are bred to establish germline transmission of the R1441C allele. Heterozygous and homozygous KI mice are subsequently generated through further breeding.
-
Assessment of Dopaminergic Neurodegeneration
This protocol uses unbiased stereology to quantify dopaminergic neurons in the substantia nigra pars compacta (SNpc).
-
Objective: To determine if a LRRK2 mutation or treatment leads to the loss of DA neurons, a key pathological hallmark of PD.
-
Methodology:
-
Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and cryoprotected in a sucrose solution.
-
Sectioning: The midbrain is sectioned coronally at 40 µm thickness using a cryostat or vibratome.
-
Immunohistochemistry: Sections are stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Stereological Counting: The optical fractionator method is used with a specialized microscopy system (e.g., Stereo Investigator). The SNpc is delineated at low magnification, and then TH-positive cells are counted in a systematic, random series of counting frames throughout the entire structure.
-
Data Analysis: The software provides an unbiased estimate of the total number of TH-positive neurons in the SNpc. Counts from mutant or treated animals are compared to those from wild-type or vehicle-treated controls.
-
Visualizations: Pathways and Workflows
LRRK2 Signaling and Pathogenic Cascade
Caption: Pathogenic cascade of LRRK2 gain-of-function mutations.
Experimental Workflow for LRRK2 Mouse Model Validation
Caption: Workflow for phenotyping a LRRK2 knock-in mouse model.
Convergent Logic for LRRK2 Target Validation
References
- 1. Genetic LRRK2 Models of Parkinson’s Disease: Dissecting Pathogenic pathway and Exploring Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2 links genetic and sporadic Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucine rich repeat kinase 2 (LRRK2) as a potential therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of LRRK2 kinase dysfunction in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Divergent Effects of G2019S and R1441C LRRK2 Mutations on LRRK2 and Rab10 Phosphorylations in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Models of LRRK2 associated Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Progress in LRRK2-Associated Parkinson’s Disease Animal Models [frontiersin.org]
- 12. michaeljfox.org [michaeljfox.org]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Familial knockin mutation of LRRK2 causes lysosomal dysfunction and accumulation of endogenous insoluble α-synuclein in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
The Gold Standard for LRRK2 Inhibitor Specificity: A Guide to Using LRRK2 Knockout Cells as Negative Controls
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors is paramount. This guide provides a comparative framework for utilizing LRRK2 knockout (KO) cells as the definitive negative control to ensure inhibitor specificity and validate experimental findings.
Demonstrating On-Target Efficacy: A Comparative Approach
The core principle of using LRRK2 KO cells is straightforward: a truly specific LRRK2 inhibitor should elicit a biological response in WT cells but have no effect in cells lacking LRRK2. Any response observed in KO cells would suggest off-target effects.[4]
Key Experimental Readouts for Inhibitor Specificity
Several well-established cellular and biochemical readouts are used to assess LRRK2 inhibitor activity. The following table summarizes key assays and the expected outcomes in WT versus LRRK2 KO cells.
| Experimental Assay | Analyte | Expected Outcome in Wild-Type (WT) Cells with Inhibitor | Expected Outcome in LRRK2 Knockout (KO) Cells with Inhibitor | Rationale for Comparison |
| Western Blot | pS935-LRRK2 | Decreased phosphorylation | No LRRK2 protein present | Demonstrates direct target engagement and inhibition of LRRK2 autophosphorylation, a hallmark of its kinase activity.[5] |
| Western Blot | pT73-Rab10 | Decreased phosphorylation | No change in basal Rab10 phosphorylation | Validates inhibition of LRRK2's downstream kinase activity on a known substrate.[5] |
| Immunofluorescence | LRRK2 Cellular Localization | Shift from diffuse cytoplasmic to filamentous/aggregate structures | No LRRK2 protein to observe | Confirms inhibitor-induced changes in LRRK2 cellular dynamics, which are dependent on its phosphorylation state.[6][7] |
| Lysosomal Analysis | Lysosomal Morphology/Function | Rescue of pathogenic phenotypes (e.g., altered morphology) | No pathogenic phenotype to rescue | Assesses the functional consequence of LRRK2 inhibition on cellular pathways implicated in disease.[8] |
| Neurite Outgrowth Assay | Neurite Length/Complexity | Reversal of LRRK2-induced neurite shortening | No LRRK2-induced phenotype to reverse | Evaluates the inhibitor's effect on a key neuronal phenotype associated with LRRK2 activity.[4] |
Signaling Pathways and Experimental Workflow
To visually represent the logic behind using LRRK2 KO cells and the key signaling events, the following diagrams are provided.
The diagram above illustrates the LRRK2 signaling pathway. LRRK2 undergoes autophosphorylation (e.g., at Ser935) and subsequently phosphorylates downstream substrates like Rab10. This signaling cascade can lead to altered cellular phenotypes. LRRK2 inhibitors block the initial kinase activity.
This workflow outlines the experimental design. Both WT and LRRK2 KO cells are treated with the inhibitor or a vehicle control. Subsequent analysis of key readouts allows for a direct comparison to determine if the inhibitor's effects are LRRK2-dependent.
Experimental Protocols
Below are generalized protocols for key experiments. Specific antibody concentrations, incubation times, and inhibitor concentrations should be optimized for each experimental system.
Cell Culture and Inhibitor Treatment
-
Cell Lines: Culture wild-type and LRRK2 knockout cell lines (e.g., SH-SY5Y, HEK293, or mouse embryonic fibroblasts) in appropriate media and conditions.[9][10]
-
Plating: Seed cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: The following day, treat the cells with the LRRK2 inhibitor at various concentrations or with a vehicle control (e.g., DMSO).[9][10] Incubate for the desired time period (e.g., 2, 6, 24, or 48 hours) to assess both acute and chronic effects.[10]
Western Blot Analysis for Phosphorylation Status
-
Lysis: After treatment, wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
Electrophoresis and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight. Recommended primary antibodies include those against:
-
pS935-LRRK2
-
Total LRRK2
-
pT73-Rab10
-
Total Rab10
-
A loading control (e.g., GAPDH, β-actin)
-
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Immunofluorescence for LRRK2 Localization
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with the inhibitor or vehicle as described above.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with a detergent such as Triton X-100.
-
Staining: Incubate with a primary antibody against total LRRK2, followed by an appropriate fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) can also be included.
-
Imaging: Mount the coverslips and acquire images using a fluorescence or confocal microscope.
-
Analysis: Compare the subcellular localization of LRRK2 in treated versus control cells.
Conclusion
Incorporating LRRK2 knockout cells as a negative control is a non-negotiable step in the preclinical validation of LRRK2 inhibitors. This approach provides the most rigorous evidence of target specificity, ensuring that the observed therapeutic effects are indeed mediated through the intended molecular target. By following the comparative framework and experimental guidelines presented here, researchers can confidently advance the most promising LRRK2 inhibitors towards clinical development for Parkinson's disease and other LRRK2-associated pathologies.
References
- 1. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 6. Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of LRRK2 or Casein Kinase 1 Results in LRRK2 Protein Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Type I and Type II LRRK2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target for Parkinson's disease, with its kinase activity being a focal point for inhibitor development. LRRK2 kinase inhibitors are broadly classified into two main types, Type I and Type II, distinguished by their unique binding modes and conformational selectivity. This guide provides an objective comparison of these two classes of inhibitors, supported by experimental data, detailed protocols, and visual representations of their mechanisms and workflows.
Distinguishing Type I and Type II LRRK2 Inhibitors
Type I and Type II inhibitors differ fundamentally in the conformational state of the LRRK2 kinase domain they target.
Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase. They occupy the ATP-binding pocket, stabilizing the kinase in an "active-like" or "closed" conformation. A well-characterized and potent example of a Type I inhibitor is MLi-2 .[1][2][3][4] A hallmark of Type I inhibitors is their ability to induce the dephosphorylation of LRRK2 at serine 935 (pS935), a widely used biomarker for target engagement in cellular and in vivo studies.[1][2][3][4]
Type II inhibitors , in contrast, bind to and stabilize an inactive conformation of the kinase, often referred to as the "DYG-out" conformation.[5] These inhibitors typically occupy the ATP pocket and extend into an adjacent allosteric pocket that is only accessible in the inactive state.[6] Prominent examples of Type II inhibitors that are active against LRRK2 include the broad-spectrum inhibitors GZD-824 and Rebastinib .[5][7] A key functional distinction is that Type II inhibitors do not typically induce the dephosphorylation of pS935. The development of highly selective Type II inhibitors for LRRK2 is an active area of research.[8][9][10]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative Type I and Type II LRRK2 inhibitors across various biochemical and cellular assays.
| Table 1: Type I LRRK2 Inhibitor (MLi-2) Potency | ||
| Assay Type | LRRK2 Variant | IC50 (nM) |
| Purified LRRK2 Kinase Assay | Wild-Type | 0.76[1][3][4][11] |
| Cellular pSer935 LRRK2 Assay | Wild-Type | 1.4[1][3][4][11] |
| Radioligand Competition Binding Assay | Wild-Type | 3.4[1][3][4] |
| Table 2: Type II LRRK2 Inhibitor Potency | |||
| Inhibitor | Assay Type | LRRK2 Variant | IC50 (nM) |
| GZD-824 | Biochemical (Nictide substrate) | Wild-Type | 17[7] |
| G2019S | 80[7] | ||
| Cellular (pRab10) | Wild-Type | 70[7] | |
| R1441C | 262[7] | ||
| G2019S | 233[7] | ||
| Rebastinib | Biochemical (Nictide substrate) | Wild-Type | 192[7] |
| G2019S | 737[7] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: LRRK2 activation and points of intervention for Type I and II inhibitors.
Caption: Type I vs. Type II inhibitor binding to LRRK2 kinase domain.
Caption: General workflow for comparing LRRK2 kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of LRRK2 inhibitors. Below are outlines for key experiments.
LRRK2 Biochemical Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of purified LRRK2 by quantifying the amount of ADP produced.
Materials:
-
Purified LRRK2 enzyme (Wild-Type or mutant)
-
LRRKtide or other suitable peptide substrate[12]
-
ATP
-
LRRK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (Type I and Type II)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the appropriate buffer.
-
In a 384-well plate, add the inhibitor solution.
-
Add the LRRK2 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the LRRKtide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[13]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.
-
Record luminescence, which is proportional to kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular pS935-LRRK2 TR-FRET Assay
This high-throughput cellular assay is particularly useful for quantifying the target engagement of Type I inhibitors.[14][15][16][17]
Materials:
-
Cells expressing LRRK2-GFP fusion protein (e.g., SH-SY5Y or U-2 OS)[14][16]
-
BacMam gene delivery system for LRRK2-GFP expression (optional)[15]
-
Test inhibitors
-
Lysis buffer
-
Terbium-labeled anti-pS935-LRRK2 antibody
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Seed cells expressing LRRK2-GFP in a 384-well plate and incubate.
-
Treat the cells with a serial dilution of the test inhibitors for a defined period (e.g., 60-90 minutes).[14]
-
Lyse the cells by adding lysis buffer containing the terbium-labeled anti-pS935-LRRK2 antibody.
-
Incubate the plate at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (GFP).
-
Calculate the emission ratio (520 nm/495 nm), which is proportional to the level of pS935-LRRK2.
-
Determine the IC50 values from the dose-response curves.
Western Blotting for Phospho-Rab10
This method assesses the cellular activity of LRRK2 by detecting the phosphorylation of its substrate, Rab10.[7][18][19][20]
Materials:
-
Cell lines (e.g., MEFs or HEK293) expressing LRRK2[7]
-
Test inhibitors
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pT73-Rab10 and anti-total Rab10
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with various concentrations of inhibitors for a specified time (e.g., 2 hours).[7]
-
Wash the cells with PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against pT73-Rab10.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total Rab10 as a loading control.
-
Quantify the band intensities and calculate the ratio of pRab10 to total Rab10 to determine the extent of inhibition.
Conclusion
The choice between Type I and Type II LRRK2 inhibitors depends on the specific research or therapeutic goal. Type I inhibitors, like MLi-2, are potent and have a clear cellular biomarker of target engagement (pS935 dephosphorylation), making them valuable research tools. However, their stabilization of an active-like conformation has been linked to potential on-target adverse effects in preclinical models. Type II inhibitors offer a different therapeutic strategy by stabilizing an inactive conformation of LRRK2, which may circumvent some of the issues associated with Type I inhibitors. The development of potent and selective Type II inhibitors for LRRK2 is a promising avenue for future Parkinson's disease therapies. The experimental protocols provided herein offer a framework for the rigorous evaluation and comparison of these two important classes of LRRK2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. LRRK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Type-II kinase inhibitors that target Parkinson’s Disease-associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. MLi-2 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. promega.com [promega.com]
- 14. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 15. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 17. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag [jove.com]
- 20. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
A Comparative Guide to the Neuroprotective Effects of LRRK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease and other neurodegenerative disorders. The hyperactivation of LRRK2's kinase domain is implicated in a cascade of cellular dysfunctions, including lysosomal impairment, mitochondrial deficits, and neuroinflammation, ultimately leading to neuronal cell death. This guide provides a comparative analysis of the neuroprotective effects of three prominent LRRK2 inhibitors: DNL201, MLi-2, and GW5074, based on available preclinical data.
Comparative Efficacy of LRRK2 Inhibitors
The following table summarizes the key quantitative data on the inhibitory potency and neuroprotective effects of DNL201, MLi-2, and GW5074. It is important to note that the neuroprotective data are derived from different experimental models, which should be considered when making direct comparisons.
| Inhibitor | Target | IC50 (nM) | Experimental Model | Neuroprotective Readout | Key Findings |
| DNL201 | LRRK2 | 53 (pS935 LRRK2 in human PBMCs), 35 (pT73 Rab10 in human PBMCs) | Cellular models (primary mouse astrocytes, fibroblasts from Gaucher disease patients) | Lysosomal function restoration | DNL201 demonstrated improved lysosomal function in cellular models of disease.[1][2][3][4] |
| MLi-2 | LRRK2 | 0.76 (in vitro kinase assay)[5] | Mouse photothrombotic stroke model | Reduced infarct volume, attenuated mitochondrial apoptosis | Stroke infarct volumes were significantly reduced, and neurological deficits were diminished. MLi-2 treatment attenuated mitochondrial apoptosis.[5] |
| MPTP mouse model of Parkinson's disease | Protection against dopaminergic cell loss | MLi-2 protected against nigral dopamine cell loss in G2019S knock-in mice.[6] | |||
| GW5074 | LRRK2 | ~500 (LRRK2 G2019S autophosphorylation)[7] | In vitro primary cortical neurons overexpressing LRRK2 G2019S | Attenuation of neurite shortening and cell death | Treatment with 0.5 μM GW5074 attenuated LRRK2 G2019S-induced cell injury and death.[7][8] |
| In vivo HSV-LRRK2 G2019S mouse model | Prevention of dopaminergic neuron loss | Twice daily injections of GW5074 attenuated the loss of TH-positive neurons induced by HSV-LRRK2 G2019S.[7][8] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental approaches used to assess these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
LRRK2 Kinase Activity Assay (In Vitro)
This protocol is a generalized method for determining the in vitro kinase activity of LRRK2 and the inhibitory potential of compounds.
-
Materials:
-
Recombinant LRRK2 protein (wild-type or mutant)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.1% Tween-20)
-
ATP (at a concentration close to the Km for LRRK2)
-
Substrate (e.g., LRRKtide peptide or Myelin Basic Protein)
-
LRRK2 inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the LRRK2 inhibitor in DMSO.
-
Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant LRRK2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects LRRK2 kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Neurite Outgrowth Assay
This assay assesses the ability of LRRK2 inhibitors to protect against neurite degeneration, a hallmark of neurotoxicity.
-
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
LRRK2 inhibitor
-
Neurotoxin or genetic manipulation to induce neurite retraction (e.g., overexpression of LRRK2 G2019S)
-
Fixative (e.g., 4% paraformaldehyde)
-
Immunostaining reagents (e.g., primary antibody against β-III tubulin, fluorescently labeled secondary antibody)
-
Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)
-
-
Procedure:
-
Plate neurons at a suitable density in multi-well plates.
-
Allow neurons to differentiate and extend neurites.
-
Induce neurite damage by adding a neurotoxin or through genetic manipulation.
-
Concurrently treat the cells with different concentrations of the LRRK2 inhibitor or vehicle control.
-
After an incubation period (e.g., 24-48 hours), fix the cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for a neuronal marker like β-III tubulin to visualize neurites.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and complexity using image analysis software.
-
Compare the neurite lengths in inhibitor-treated groups to the control groups to determine the neuroprotective effect.
-
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a characteristic of apoptotic cell death.
-
Materials:
-
Cultured neurons or tissue sections from animal models
-
LRRK2 inhibitor
-
Apoptosis-inducing agent (if applicable)
-
In Situ Cell Death Detection Kit, Fluorescein (Roche) or similar
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
-
-
Procedure:
-
Treat cultured neurons or animal models with the LRRK2 inhibitor and/or an apoptosis-inducing stimulus.
-
Fix the cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize the cells to allow entry of the labeling solution.
-
Incubate the samples with the TUNEL reaction mixture, which contains TdT and fluorescein-dUTP, according to the manufacturer's protocol. The TdT enzyme catalyzes the addition of labeled dUTP to the 3'-OH ends of fragmented DNA.
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Visualize the samples under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) to determine the extent of apoptosis.
-
Conclusion
The LRRK2 inhibitors DNL201, MLi-2, and GW5074 all demonstrate promising neuroprotective potential through the inhibition of LRRK2 kinase activity. While direct comparative studies are limited, the available data suggest that these inhibitors can mitigate key pathological features associated with LRRK2 hyperactivation, such as lysosomal dysfunction, mitochondrial deficits, and neuronal death. DNL201 has shown a strong ability to restore lysosomal function, a critical aspect of LRRK2 pathology. MLi-2 has demonstrated robust neuroprotection in models of acute neuronal injury and Parkinson's disease. GW5074 has been shown to protect against LRRK2-induced neurotoxicity in both in vitro and in vivo models.
The choice of inhibitor for further research and development will depend on a variety of factors, including potency, selectivity, pharmacokinetic properties, and the specific pathological mechanism being targeted. The experimental protocols provided in this guide offer a framework for the continued assessment and comparison of these and other emerging LRRK2 inhibitors, with the ultimate goal of translating these promising preclinical findings into effective neuroprotective therapies for patients.
References
- 1. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
- 2. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontlinegenomics.com [frontlinegenomics.com]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Guiding Principles for Chemical Waste Disposal
When handling (R,R)-Lrrk2-IN-7 waste, it is crucial to assume the compound has hazardous properties, including potential toxicity and environmental hazards, similar to other bioactive small molecule kinase inhibitors.[1][2][3][4][5]
-
Waste Identification and Segregation : All waste containing this compound must be treated as hazardous chemical waste. It is imperative to segregate this waste from non-hazardous trash and from other incompatible chemical waste streams to prevent dangerous reactions.[6][7][8] For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds.[6][7]
-
Container Management : Hazardous waste must be collected in containers that are compatible with the chemical contents and are in good condition.[8] Containers must be kept securely closed except when adding waste.[6][8][9] All waste containers must be clearly labeled with the words "Hazardous Waste" and the full names of all chemical components.
-
Satellite Accumulation Areas (SAA) : Laboratories should have a designated satellite accumulation area for the temporary collection of hazardous waste.[6] These areas must be inspected regularly for leaks, and containers should be moved to a central storage facility once they are full or within a specified timeframe (e.g., one year for partially filled containers).[6]
-
Prohibited Disposal Methods : Under no circumstances should hazardous waste be disposed of down the drain or by evaporation in a fume hood.[6][9] Given that related LRRK2 inhibitors show high aquatic toxicity, sewer disposal must be strictly avoided.[1]
Step-by-Step Disposal Procedures for this compound
The proper disposal method for this compound depends on its physical state and what it has come into contact with.
1. Unused or Expired Solid (Neat) Compound:
- If possible, keep the compound in its original, labeled container.
- If repackaging is necessary, use a new, compatible container and clearly label it with the full chemical name and any known hazard information.
- Place the sealed container in the designated collection bin for solid hazardous chemical waste, to be collected by your institution's Environmental Health and Safety (EHS) department.
2. Solutions of this compound:
- Collect all solutions containing this compound (e.g., dissolved in DMSO) in a dedicated, leak-proof liquid waste container.[10]
- The container should be made of a material compatible with the solvent used (e.g., plastic bottles are often preferred).[10]
- Label the container with "Hazardous Waste" and list all components, including the full name of the inhibitor and the solvent(s).
- Store this container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.[6][7]
3. Contaminated Labware and Personal Protective Equipment (PPE):
- Disposable Items : Gloves, pipette tips, weigh paper, and other disposable items that are grossly contaminated with this compound should be collected in a designated, lined container for solid hazardous waste.
- Empty Containers : The original containers of the solid compound must be triple-rinsed with a suitable solvent (e.g., the solvent used for your experiments) before being disposed of as non-hazardous waste.[8][10]
- The first rinsate must be collected and disposed of as hazardous liquid waste.[10]
- Subsequent rinses can often be disposed of down the drain, but check your institutional guidelines.[10]
- After rinsing, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[9]
- Glassware : Reusable glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous liquid waste. Following this initial decontamination, the glassware can be washed using standard laboratory procedures.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general federal and institutional guidelines for hazardous waste accumulation apply.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume | Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area. | [8][9] |
| Maximum Acutely Hazardous Waste | Do not accumulate more than 1 quart of acutely hazardous waste (P-listed). | [7][8][9] |
| Container Rinsing | Empty containers that held acute hazardous waste must be triple-rinsed. | [8] |
| pH for Drain Disposal | For permissible aqueous solutions, pH should be between 5.0 and 12.5 before drain disposal. | [6] |
Note: As the acute toxicity of this compound is unknown, it is prudent to handle it as an acutely hazardous substance and follow the triple-rinsing protocol for its empty containers.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1. LRRK2-IN-2|2641059-19-8|MSDS [dcchemicals.com]
- 2. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FDA-approved small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
- 10. olseh.iisc.ac.in [olseh.iisc.ac.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
